molecular formula C5H12O4 B600147 2,4,6,8-Tetraoxanonane CAS No. 13353-03-2

2,4,6,8-Tetraoxanonane

Cat. No.: B600147
CAS No.: 13353-03-2
M. Wt: 136.147
InChI Key: NYENPQBYHWPGNG-UHFFFAOYSA-N
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Description

2,4,6,8-Tetraoxanonane, also known as this compound, is a useful research compound. Its molecular formula is C5H12O4 and its molecular weight is 136.147. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methoxy(methoxymethoxymethoxy)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O4/c1-6-3-8-5-9-4-7-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYENPQBYHWPGNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOCOCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60709264
Record name 2,4,6,8-Tetraoxanonane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13353-03-2
Record name 2,4,6,8-Tetraoxanonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60709264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methane, bis(methoxymethoxy)-Trioxymethylene dimethyl etherBis(methoxymethyl)OME/DMM 3RD_CLP_2,4,6,8-Tetraoxanonane_13353-03-2_V01_20171214_TS
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2,4,6,8-Tetraoxanonane (OME-3) from Formaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2,4,6,8-tetraoxanonane, a compound systematically identified as an oligo(oxymethylene) dimethyl ether with three formaldehyde units (OME-3). The synthesis is achieved through the acid-catalyzed reaction of a formaldehyde source with a methyl-capping agent. This document details the underlying reaction mechanisms, experimental protocols, and quantitative data derived from scientific literature.

Introduction and Reaction Overview

This compound, with the chemical structure CH₃-O-(CH₂O)₃-CH₃, belongs to the class of polyoxymethylene dimethyl ethers (PODMEs or DMMs). These compounds are synthesized via the acid-catalyzed chain growth of formaldehyde units, terminated by methyl groups. The primary reactants are a formaldehyde source and a methyl-capping agent.

  • Formaldehyde Source : To mitigate the negative impact of water on catalyst activity and product selectivity, anhydrous formaldehyde sources are preferred. These include the cyclic trimer of formaldehyde, 1,3,5-trioxane (trioxane), or paraformaldehyde.[1][2][3]

  • Methyl-capping Agent : This reactant provides the terminal methyl groups for the polyoxymethylene chain. Common capping agents include methanol, dimethoxymethane (DMM or methylal), and dimethyl ether (DME).[2][4][5]

The synthesis can be performed directly from formaldehyde and methanol or through a two-step approach where intermediates like trioxane and methylal are first produced and then reacted.[6] The direct synthesis route is simpler but is often complicated by the presence of water, which can lead to the formation of byproducts and catalyst inhibition.[6][7]

Reaction Mechanism and Pathway

The formation of OME-3 proceeds via a sequential chain growth mechanism involving the insertion of formaldehyde units.[7] The process, catalyzed by a Brønsted or Lewis acid, can be generalized into initiation, propagation, and termination steps. The decomposition of trioxane into monomeric formaldehyde is often the rate-limiting step in the reaction sequence.[7]

Reaction_Pathway Trioxane 1,3,5-Trioxane (Formaldehyde Source) Formaldehyde Monomeric Formaldehyde Trioxane->Formaldehyde Depolymerization Methylal Dimethoxymethane (Methylal) (Capping Agent) Intermediate1 Initiation: Protonated Methylal Methylal->Intermediate1 + H⁺ Catalyst Acid Catalyst (e.g., Amberlyst 15) Catalyst->Trioxane Catalyst->Methylal Intermediate2 Propagation: Addition of Formaldehyde Formaldehyde->Intermediate2 Intermediate1->Intermediate2 + Formaldehyde OME2 OME-2 (Dioxaheptane) Intermediate2->OME2 + Methylal - H⁺ OME3 Target Product: This compound (OME-3) OME2->OME3 + Formaldehyde + Methylal - H⁺ Byproducts Longer Chain OMEs (OME-n, n>3) OME3->Byproducts Further Propagation

Caption: Generalized reaction pathway for OME-3 synthesis.

Experimental Protocols

Detailed methodologies for the synthesis of OME-3 vary depending on the chosen reactants, catalyst, and reactor setup. Below are two representative protocols.

Protocol 1: Batch Synthesis using a Brønsted Acid Ionic Liquid Catalyst [8]

  • Reactor Setup : A 50 mL Teflon-lined stainless-steel autoclave equipped with a thermostat and mechanical stirring is used.

  • Reactant Charging : Methylal (dimethoxymethane) and 1,3,5-trioxane are quantitatively introduced into the reactor, followed by the Brønsted acid ionic liquid catalyst (e.g., [C₆ImBS][HSO₄]). The molar ratio of reactants and catalyst is a critical parameter to control product distribution.

  • Reaction Conditions : The reactor is sealed, and the mixture is heated to the desired temperature (e.g., 150-170 °C) with continuous mechanical stirring. The reaction proceeds for a set duration, typically around 10 hours.

  • Product Isolation : After completion, the reactor is cooled to 0 °C for 30 minutes. This induces phase separation, with the product mixture forming a distinct layer from the ionic liquid catalyst. The product phase is then decanted for analysis and purification.

Protocol 2: Continuous Synthesis using a Fixed-Bed Reactor [9]

  • Reactor Setup : A continuous fixed-bed micro-activity test unit is employed. The reactor is packed with a solid acid catalyst, such as a cation-exchange resin modified with para-toluenesulfonic acid.

  • Feed Preparation : A feed mixture of methylal and trioxane is prepared at a specific molar ratio.

  • Reaction Execution : The feed is continuously pumped through the heated catalyst bed at a controlled flow rate (residence time). The reaction is maintained at a constant temperature (e.g., 70 °C or 343 K) and pressure (e.g., 2 MPa).

  • Product Collection and Analysis : The effluent from the reactor is collected and analyzed, typically by gas chromatography, to determine the conversion of reactants and the selectivity towards OME-3 and other products.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Reactants Select Reactants (e.g., Methylal, Trioxane) Reactor Charge Reactor (Batch or Continuous) Reactants->Reactor Catalyst Select Catalyst (e.g., Ionic Liquid, Resin) Catalyst->Reactor Conditions Set Conditions (Temp, Pressure, Time) Reactor->Conditions Isolation Product Isolation (e.g., Decanting, Distillation) Conditions->Isolation Reaction Complete Analysis Analysis (e.g., GC, NMR) Isolation->Analysis Purification Purification Analysis->Purification Product Pure OME-3 Purification->Product

Caption: General experimental workflow for OME-3 synthesis.

Quantitative Data and Catalyst Performance

The yield and selectivity for OME-3 are highly dependent on the catalyst, reactants, and reaction conditions. A variety of acidic catalysts have been investigated, with solid acids being particularly attractive due to their ease of separation and potential for reuse.

Catalyst TypeReactantsTemperature (°C)Pressure (MPa)Trioxane/Formaldehyde Conversion (%)OME-3 Selectivity (%)Reference
Acidic Ion Exchange Resin (Amberlyst 15)Methylal, Trioxane50-96.527.9[7]
Modified Cation-Exchange ResinMethylal, Trioxane702.048.8 (Methylal Conv.)-[9][10]
Brønsted Acid Ionic LiquidMethylal, Trioxane170-91.270.9 (for OME₃₋₈)[11]
Polymeric Acidic Ionic LiquidMethylal, Trioxane1303.082.252.6 (for OME₃₋₈)[12][13]
Graphene OxideMethanol, Trioxymethylene----[14][15]

Conclusion

The synthesis of this compound (OME-3) from formaldehyde sources and methyl-capping agents is a well-established process in chemical research. The selection of an appropriate acidic catalyst is crucial for achieving high conversion and selectivity. Solid acid catalysts, such as ion-exchange resins and ionic liquids, offer significant advantages in terms of catalyst recovery and process efficiency. The provided protocols and data serve as a foundational guide for researchers and professionals engaged in the synthesis of polyoxymethylene dimethyl ethers and related compounds.

References

In-Depth Technical Guide to the Physical Properties of 2,4,6,8-Tetraoxanonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6,8-Tetraoxanonane, also known by its IUPAC name methoxy(methoxymethoxymethoxy)methane, is a linear acetal. This guide provides a comprehensive overview of its core physical properties, outlines standard experimental protocols for their determination, and presents a visual representation of a documented synthesis pathway. This document is intended to serve as a technical resource for professionals in research and development.

Chemical Identity

IdentifierValue
Chemical Name This compound
IUPAC Name methoxy(methoxymethoxymethoxy)methane[1]
CAS Number 13353-03-2[1][2][3][4][5]
Molecular Formula C5H12O4[1][2][3][4]
SMILES COCOCOCOC[2][3]
InChI InChI=1S/C5H12O4/c1-6-3-8-5-9-4-7-2/h3-5H2,1-2H3[2][3]
InChIKey NYENPQBYHWPGNG-UHFFFAOYSA-N[2][3]

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, application in synthesis, and for purification processes.

PropertyValueTemperature
Molecular Weight 136.15 g/mol [1][4]-
Appearance Colorless to light yellow liquid[2]Ambient
Melting Point -42 to -40.5 °C[2]-
Boiling Point 158 to 159 °C[2]Atmospheric Pressure
Density 1.0242 g/cm³[2]25 °C[2]

Experimental Protocols for Physical Property Determination

While specific experimental procedures for the determination of this compound's physical properties are not extensively detailed in publicly available literature, the following are standard and widely accepted methods for organic compounds of this nature.

Melting Point Determination

The melting point of this compound, being sub-zero, would be determined using a cryostat or a low-temperature melting point apparatus.

  • Apparatus: A melting point apparatus equipped with a cooling system (cryostat) or a Thiele tube with a low-temperature bath fluid.

  • Procedure:

    • A small sample of this compound is placed in a capillary tube.

    • The capillary tube is placed in the melting point apparatus, and the temperature is lowered.

    • The temperature at which the liquid sample solidifies is recorded as the freezing point, which is equivalent to the melting point.

    • The sample is then slowly warmed, and the temperature range over which the solid melts back into a liquid is observed and recorded.

Boiling Point Determination

The boiling point is a critical indicator of a liquid's volatility and purity.

  • Apparatus: A distillation apparatus or a Thiele tube.

  • Procedure (Thiele Tube Method):

    • A small amount of this compound is placed in a small test tube.

    • A capillary tube, sealed at one end, is placed inverted into the test tube.

    • The test tube is attached to a thermometer and heated in a Thiele tube containing a suitable heating oil.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • The heat source is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Density Measurement

Density is a fundamental physical property that can be used to identify a substance and assess its purity.

  • Apparatus: A pycnometer or a digital density meter.

  • Procedure (Pycnometer Method):

    • A clean and dry pycnometer of a known volume is weighed.

    • The pycnometer is filled with this compound at a specific temperature (e.g., 25 °C).

    • The filled pycnometer is weighed again.

    • The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Synthesis Pathway

A documented synthesis of this compound involves the reaction of dimethoxymethane and formaldehyde. The following diagram illustrates this chemical transformation.

Synthesis_of_2_4_6_8_Tetraoxanonane Synthesis of this compound cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Products Dimethoxymethane Dimethoxymethane Catalyst Catalyst (e.g., Cl-/TiO2-La2O3) Dimethoxymethane->Catalyst + Formaldehyde Formaldehyde Formaldehyde->Catalyst + Conditions Temperature: 130 °C Pressure: 0.6 MPa Catalyst->Conditions This compound This compound Conditions->this compound yields

Caption: A simplified workflow for the synthesis of this compound.

Logical Flow for Property Determination

The determination of the physical properties of a chemical compound like this compound follows a logical progression from synthesis and purification to characterization.

Property_Determination_Workflow Workflow for Physical Property Determination Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Characterization Structural Characterization (e.g., NMR, IR) Purification->Structural_Characterization Physical_Property_Measurement Physical Property Measurement Purification->Physical_Property_Measurement Data_Analysis Data Analysis and Validation Structural_Characterization->Data_Analysis Physical_Property_Measurement->Data_Analysis

References

Spectroscopic and Structural Elucidation of 2,4,6,8-Tetraoxanonane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 2,4,6,8-tetraoxanonane. Due to a lack of publicly available experimental data for this specific compound, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its chemical structure. Furthermore, it details generalized experimental protocols for obtaining such spectra.

Chemical Structure and Properties

This compound is a linear acetal with the chemical formula C₅H₁₂O₄ and a molecular weight of 136.15 g/mol .[1] Its structure consists of a nine-atom chain with oxygen atoms at the 2, 4, 6, and 8 positions.

Structure: CH₃-O-CH₂-O-CH₂-O-CH₂-O-CH₃

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.8Singlet4HO-CH₂ -O
~3.4Singlet6HCH₃ -O

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~95O-C H₂-O
~55C H₃-O

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2950-2850C-H StretchAliphatic
1150-1050C-O StretchAcetal

Table 4: Predicted Mass Spectrometry Data

m/zIon
137.08[M+H]⁺
159.06[M+Na]⁺
175.04[M+K]⁺
135.07[M-H]⁻

Note: The m/z values for adducts are based on predicted collision cross-section data.[2]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and a pulse angle of 30-90 degrees.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Typical parameters include a spectral width of 200-250 ppm and a longer relaxation delay.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the TMS signal (0 ppm).

3.2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the salt plates or the solvent.

    • Record the sample spectrum.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and their corresponding functional groups. The region from 1450 to 600 cm⁻¹ is often complex and is referred to as the fingerprint region.[3]

3.3. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

    • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment the parent ion and analyze the resulting daughter ions.

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (1H, 13C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data NMR Spectral Analysis (Chemical Shift, Integration, Multiplicity) NMR->NMR_Data IR_Data IR Spectral Analysis (Functional Groups) IR->IR_Data MS_Data Mass Spectral Analysis (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to 2,4,6,8-Tetraoxanonane (CAS No. 13353-03-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,6,8-Tetraoxanonane, a member of the polyoxymethylene dimethyl ether (PODE) family. While the primary focus of existing research on this compound has been in materials science and as a potential fuel additive, this document collates all available technical data to serve as a foundational resource for researchers in the chemical and life sciences. This guide addresses the misidentification with CAS number 13353-02-1 and presents a consolidated summary of its chemical and physical properties, a detailed synthesis protocol, and safety information. It is important to note a significant lack of data regarding its biological activity and potential applications in drug development, highlighting a clear gap for future research.

Chemical Identity and Physical Properties

Initially, it is crucial to clarify a discrepancy in the Chemical Abstracts Service (CAS) number. The compound this compound is correctly identified by CAS number 13353-03-2 . Searches for CAS number 13353-02-1 do not correspond to this molecule and appear to be invalid or associated with unrelated substances.

This compound, also known by its IUPAC name methoxy(methoxymethoxymethoxy)methane, is a linear polyether.[1] Its structure is characterized by a nine-atom chain containing four oxygen atoms, making it a polar molecule.[2]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound.

Identifier Value Source
CAS Number 13353-03-2PubChem[1], Sigma-Aldrich[3]
Molecular Formula C5H12O4PubChem[1]
Molecular Weight 136.15 g/mol PubChem[1]
IUPAC Name methoxy(methoxymethoxymethoxy)methanePubChem[1]
SMILES COCOCOCOCCymitQuimica[2]
InChI Key NYENPQBYHWPGNG-UHFFFAOYSA-NSigma-Aldrich[3]
Property Value Source
Appearance LiquidSigma-Aldrich[3]
Melting Point -43.0 °CScreening of Potential Biomass-Derived Streams as Fuel Blendstocks[4]
Boiling Point 156 °CScreening of Potential Biomass-Derived Streams as Fuel Blendstocks[4]
Flash Point 54.0 °CScreening of Potential Biomass-Derived Streams as Fuel Blendstocks[4]
Storage Temperature 2-8 °C (Sealed in dry conditions)Sigma-Aldrich[3]

Synthesis of this compound

The synthesis of this compound falls under the general production methods for polyoxymethylene dimethyl ethers (PODEs). These methods typically involve the acid-catalyzed condensation of formaldehyde sources with methanol or dimethoxymethane.

General Experimental Protocol: Acid-Catalyzed Synthesis of Polyoxymethylene Dimethyl Ethers

This protocol is a generalized procedure based on literature for the synthesis of PODE mixtures, which will include this compound (n=3 in the general formula CH₃O(CH₂O)ₙCH₃).

Materials:

  • Methanol or Dimethoxymethane (DMM)

  • Formaldehyde source (e.g., paraformaldehyde or trioxane)

  • Acid catalyst (e.g., sulfuric acid, acidic ion-exchange resins, or zeolites)

  • Inert solvent (optional)

  • Neutralizing agent (e.g., sodium carbonate solution)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Reactor Setup: A glass reactor equipped with a magnetic stirrer, reflux condenser, and a temperature controller is charged with the chosen formaldehyde source and methanol or dimethoxymethane.

  • Catalyst Addition: The acid catalyst is added to the reaction mixture. The type and amount of catalyst will influence the reaction rate and the distribution of PODE chain lengths.

  • Reaction: The mixture is heated to the desired reaction temperature (typically between 60-120°C) and stirred for a set duration (ranging from 2 to 8 hours). The progress of the reaction can be monitored by techniques such as gas chromatography (GC).

  • Work-up:

    • After cooling to room temperature, the catalyst is removed by filtration (for solid catalysts) or neutralized with a suitable base.

    • The resulting mixture is washed with water to remove unreacted formaldehyde and methanol.

    • The organic layer is separated, dried over a drying agent, and filtered.

  • Purification: The final product is a mixture of PODEs of varying chain lengths. Fractional distillation under reduced pressure is typically employed to isolate the desired this compound.

Diagram of Experimental Workflow:

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Methanol/DMM + Formaldehyde Source Reactor Heating & Stirring (60-120°C, 2-8h) Reactants->Reactor Catalyst Acid Catalyst Catalyst->Reactor Neutralization Neutralization/ Filtration Reactor->Neutralization Washing Water Wash Neutralization->Washing Drying Drying Washing->Drying Distillation Fractional Distillation Drying->Distillation FinalProduct This compound Distillation->FinalProduct

A generalized workflow for the synthesis of this compound.

Biological Activity and Drug Development Relevance

A thorough review of the scientific literature reveals a significant absence of studies on the biological activity, mechanism of action, or toxicological profile of this compound. Research on polyoxymethylene dimethyl ethers has been predominantly focused on their application as fuel additives to reduce soot emissions.[5]

There is currently no available information to suggest any defined signaling pathways affected by this compound or its potential as a therapeutic agent. The lack of data in this area presents an open field for investigation by researchers in toxicology and drug discovery.

Diagram of Logical Relationship:

Biological_Data_Status TON This compound BioActivity Biological Activity Data TON->BioActivity Signaling Signaling Pathway Information TON->Signaling DrugDev Drug Development Relevance TON->DrugDev NoData No Data Available BioActivity->NoData Signaling->NoData DrugDev->NoData

References

An In-depth Technical Guide to the Solubility and Polarity of 2,4,6,8-Tetraoxanonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and polarity of 2,4,6,8-tetraoxanonane, a synthetic organic compound with potential applications in materials science and organic synthesis. While specific experimental data for this compound is limited in publicly available literature, this guide outlines its predicted physicochemical properties and details the experimental methodologies for their determination.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various systems.

PropertyValueSource
Molecular Formula C5H12O4[1][2][3][4]
Molecular Weight 136.15 g/mol [1][3][4]
Melting Point -42 to -40.5 °C
Boiling Point 158-159 °C
Appearance Liquid[2]
SMILES COCOCOCOC[2]
CAS Number 13353-03-2[1][2][3][5]

Polarity of this compound

The polarity of a molecule is a critical factor influencing its solubility, miscibility, and interactions with other molecules. The presence of multiple oxygen atoms in the structure of this compound contributes to its polar nature.[2]

Theoretical Assessment of Polarity

The polarity of this compound arises from the significant difference in electronegativity between the carbon and oxygen atoms within its structure. This difference creates polar covalent C-O bonds, resulting in a net molecular dipole moment. The molecule's geometry, which is not perfectly symmetrical, ensures that these individual bond dipoles do not cancel each other out, leading to an overall polar molecule. The presence of lone pairs of electrons on the oxygen atoms further contributes to the molecule's polarity.

Experimental Determination of Polarity

A definitive measure of a compound's polarity is its dielectric constant. The following experimental protocol outlines a general method for determining the dielectric constant of a liquid like this compound.

Experimental Protocol: Determination of Dielectric Constant

  • Instrumentation: A capacitance meter or a dielectric constant measurement apparatus is required. This typically consists of a sample cell (a capacitor) and a device to measure its capacitance.

  • Calibration: The capacitance of the empty sample cell (C_air) is measured. The cell is then filled with a standard liquid of a known dielectric constant (e.g., cyclohexane or benzene), and its capacitance (C_standard) is measured. This allows for the calculation of the cell constant.

  • Sample Measurement: The sample cell is thoroughly cleaned and dried. It is then filled with this compound, and the capacitance (C_sample) is measured at a controlled temperature.

  • Calculation: The dielectric constant (ε) of the sample is calculated using the following formula: ε = C_sample / C_air

The following diagram illustrates the logical relationship between the molecular structure of this compound and its resulting polarity and solubility characteristics.

G A Molecular Structure of This compound B Presence of Multiple Electronegative Oxygen Atoms A->B C Polar C-O Bonds B->C E Net Molecular Dipole Moment C->E D Asymmetrical Molecular Geometry D->E F High Polarity E->F G Solubility in Polar Solvents (e.g., Water, Alcohols) F->G H Insolubility in Nonpolar Solvents (e.g., Hexane, Toluene) F->H

Caption: Logical flow from molecular structure to polarity and solubility.

Solubility of this compound

The principle of "like dissolves like" is a fundamental concept in predicting solubility. Based on its polar nature, this compound is expected to be soluble in polar solvents and insoluble in nonpolar solvents.

Predicted Solubility Profile
  • Polar Solvents (e.g., Water, Ethanol, Methanol): Due to its ability to form hydrogen bonds through its oxygen atoms and its overall polar nature, this compound is anticipated to exhibit good solubility in polar solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Carbon Tetrachloride): The significant difference in polarity between this compound and nonpolar solvents would likely result in poor solubility.

Experimental Determination of Solubility

To quantitatively determine the solubility of this compound in various solvents, the following experimental protocol can be employed.

Experimental Protocol: Gravimetric Solubility Determination

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent in a sealed container.

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

  • Separation of Undissolved Solute:

    • Allow the mixture to stand undisturbed to let any undissolved solute settle.

    • Carefully withdraw a known volume of the clear, saturated supernatant using a pipette.

  • Solvent Evaporation:

    • Transfer the known volume of the saturated solution to a pre-weighed container.

    • Evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator) until only the dissolved this compound remains.

  • Quantification:

    • Weigh the container with the residue.

    • The mass of the dissolved this compound is determined by subtracting the initial weight of the empty container.

  • Calculation of Solubility:

    • Solubility is typically expressed as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L).

The following diagram outlines the experimental workflow for determining the solubility of this compound.

G start Start prep Prepare Saturated Solution (Excess Solute in Solvent) start->prep agitate Agitate at Constant Temperature to Reach Equilibrium prep->agitate separate Separate Undissolved Solute (e.g., Centrifugation, Filtration) agitate->separate aliquot Take a Known Volume of the Saturated Supernatant separate->aliquot evaporate Evaporate the Solvent aliquot->evaporate weigh Weigh the Residue (Dissolved Solute) evaporate->weigh calculate Calculate Solubility (g/100mL or mol/L) weigh->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

References

An In-depth Technical Guide on the Thermochemical Properties of 2,4,6,8-Tetraoxanonane and its Polymeric Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2,4,6,8-Tetraoxanonane and Polyoxymethylene

This compound is a short-chain linear oligomer of formaldehyde. It belongs to the class of polyacetals, which are characterized by a repeating (-CH₂O-) unit. The high-molecular-weight polymer of formaldehyde is known as Polyoxymethylene (POM), a widely used engineering thermoplastic. Due to the structural similarity, the thermochemical properties of POM can provide a reasonable approximation for the behavior of its oligomers. This document focuses on the thermochemical data available for POM, both in its homopolymer (POM-H) and copolymer (POM-C) forms.

Thermochemical Properties of Polyoxymethylene (POM)

The following tables summarize the key thermochemical and physical properties of Polyoxymethylene. These values are essential for understanding the material's behavior under varying thermal conditions.

Table 1: General and Thermal Properties of Polyoxymethylene (POM)

PropertyPOM Homopolymer (POM-H)POM Copolymer (POM-C)Unit
Density1.41–1.42[1]1.39–1.43g/cm³
Melting Temperature178[2] - 183[3]166[2] - 175[4]°C
Glass Transition Temperature-85[2]-75 to -60[2][4]°C
Specific Heat Capacity1.48 to 1.50[3]1.48 to 1.50[4]J/(g·K)
Thermal Conductivity0.30 to 0.37[3]0.23 to 0.31[4]W/(m·K)
Coefficient of Linear Thermal Expansion-110 to 150*10⁻⁶/K
Decomposition Temperature-385 to 400[4]°C

Table 2: Enthalpy and Crystallinity of Polyoxymethylene (POM)

PropertyPOM Homopolymer (POM-H)POM Copolymer (POM-C)Unit
Melting Enthalpy195[3]178[4] - 220J/g
Enthalpy of Fusion (100% crystalline)316[3] - 326.3[5]181 to 192[4]J/g
Degree of Crystallinity~64 to 77[3]Lower than POM-H[6]%
Change in Specific Heat at Glass Transition (Δcₚ)-0.09[4]J/(g·K)

Experimental Protocols for Thermochemical Analysis

The determination of thermochemical properties for organic compounds like this compound and its polymers involves a range of experimental techniques. The following are key methodologies that would be employed.

3.1. Combustion Calorimetry

This technique is used to determine the enthalpy of combustion, from which the standard enthalpy of formation can be calculated.

  • Apparatus: A static bomb combustion calorimeter is typically used.

  • Procedure:

    • A precisely weighed sample of the substance is placed in a crucible inside a high-pressure vessel (the "bomb").

    • The bomb is filled with pure oxygen at high pressure.

    • The bomb is submerged in a known quantity of water in a thermally insulated container (calorimeter).

    • The sample is ignited electrically.

    • The temperature change of the water is meticulously measured to calculate the heat released during combustion.

    • The enthalpy of formation is then derived using Hess's law, requiring knowledge of the enthalpies of formation of the combustion products (CO₂ and H₂O).

3.2. Differential Scanning Calorimetry (DSC)

DSC is a versatile technique used to measure heat capacity, as well as the temperatures and enthalpies of phase transitions (e.g., melting, glass transition).

  • Apparatus: A differential scanning calorimeter.

  • Procedure:

    • A small, weighed sample is placed in an aluminum pan, and an empty reference pan is also prepared.

    • The sample and reference pans are heated or cooled at a controlled, linear rate.

    • The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

    • For Phase Transitions: An endothermic or exothermic event in the sample (like melting) results in a peak in the heat flow signal. The area under the peak corresponds to the enthalpy of the transition, and the onset or peak temperature gives the transition temperature.

    • For Heat Capacity: The heat flow difference between the sample and the reference is proportional to the sample's heat capacity.

3.3. Knudsen Effusion Method for Vapor Pressure

This method is used to determine the vapor pressure of a substance, which is related to its enthalpy of sublimation or vaporization.

  • Apparatus: A Knudsen effusion cell, a high-vacuum system, and a microbalance or mass spectrometer.

  • Procedure:

    • The solid or liquid sample is placed in a Knudsen cell, which is a small container with a very small orifice.

    • The cell is placed in a high-vacuum chamber and heated to a constant temperature.

    • The rate of mass loss from the cell due to the effusion of vapor through the orifice is measured.

    • The vapor pressure inside the cell is calculated from the rate of mass loss using the Hertz-Knudsen equation.

    • By measuring the vapor pressure at different temperatures, the enthalpy of vaporization or sublimation can be determined from the Clausius-Clapeyron equation.

Synthesis and Decomposition Pathway

This compound is formed through the acid-catalyzed oligomerization of formaldehyde. Thermally, polyoxymethylene and its oligomers are known to be unstable and can undergo decomposition, primarily through a chain-cracking process that releases formaldehyde monomers.

Synthesis_Decomposition Formaldehyde Formaldehyde (CH₂O) Trioxane 1,3,5-Trioxane Formaldehyde->Trioxane Acid Catalysis Oligomer This compound (and other oligomers) Formaldehyde->Oligomer Oligomerization POM Polyoxymethylene (POM) Trioxane->POM Ring-Opening Polymerization Oligomer->Formaldehyde Decomposition POM->Formaldehyde Thermal Decomposition (Chain-cracking)

Caption: Synthesis and decomposition pathways of polyoxymethylene and its oligomers.

Conclusion

While specific thermochemical data for this compound remains elusive, the properties of its polymeric counterpart, Polyoxymethylene, offer valuable insights for researchers and professionals in drug development and materials science. The provided data on POM, coupled with the detailed experimental protocols, forms a solid foundation for understanding and predicting the thermal behavior of this class of compounds. Further computational studies or direct experimental measurements would be beneficial to precisely quantify the thermochemical properties of this compound.

References

Quantum Chemical Calculations for 2,4,6,8-Tetraoxanonane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical calculations in the study of 2,4,6,8-tetraoxanonane, a molecule of significant interest as a potential "green" solvent and a component in synthetic fuels.[1][2][3][4] This document outlines the theoretical approaches, computed properties, and the synergy with experimental data, offering a valuable resource for professionals in research and development.

Introduction to this compound and the Role of Quantum Chemistry

This compound, also known as OME3, is an oxymethylene ether.[2][3] Its molecular structure consists of a nine-membered chain with four oxygen atoms, giving it unique chemical and physical properties.[5] Quantum chemical calculations are instrumental in understanding the electronic structure, reactivity, and spectroscopic signatures of this molecule at an atomic level.[1] These computational methods allow for the prediction of various molecular properties, providing insights that complement and guide experimental investigations.

Theoretical Methodologies for Quantum Chemical Calculations

The investigation of this compound heavily relies on Density Functional Theory (DFT), a robust method for studying the electronic structure of many-body systems.[1][2][3]

2.1. Density Functional Theory (DFT)

DFT calculations provide a good balance between computational cost and accuracy for a molecule of this size.[1] A commonly employed functional and basis set for studying this compound is the B3LYP functional with the 6-31G* basis set.[1] This level of theory has been successfully used to predict Nuclear Magnetic Resonance (NMR) chemical shifts.[1] The general workflow for these calculations involves:

  • Geometry Optimization: The first step is to determine the lowest energy conformation of the molecule by optimizing its geometry.[1]

  • Property Calculation: Once the optimized geometry is obtained, various molecular properties can be calculated.

2.2. Ab Initio Methods

While DFT is prevalent, ab initio molecular dynamics (AIMD) simulations have also been utilized for similar molecules, offering a way to study the dynamic behavior of the system.[6] These methods are computationally more intensive but can provide a higher level of theoretical accuracy.

Key Computed Properties and Their Significance

Quantum chemical calculations can predict a wide range of properties for this compound, each providing valuable insights into its behavior.

3.1. Spectroscopic Properties

  • NMR Chemical Shifts: Theoretical calculations of NMR chemical shifts are crucial for interpreting experimental NMR spectra. By comparing calculated and experimental shifts, the most stable conformations of the molecule in solution can be determined.[1]

  • Infrared (IR) Spectra: DFT calculations are also used to predict the vibrational frequencies and corresponding IR spectra of this compound.[2][3] This is particularly useful for identifying the molecule and understanding its vibrational modes.

3.2. Electronic and Structural Properties

  • Electronic Structure: These calculations provide detailed information about the distribution of electron density and the nature of the molecular orbitals, which are fundamental to understanding the molecule's reactivity.[1]

  • Molecular Geometry: The optimized three-dimensional structure is a direct output of the calculations and forms the basis for all other property predictions.[1]

3.3. Thermodynamic and Kinetic Properties

  • Interaction Energies: Quantum mechanics is used to calculate the interaction energies of this compound with other molecules, which is particularly relevant for its application in CO2 capture.[7][8][9]

  • Reaction Kinetics: Theoretical calculations can be used to predict the kinetics of reactions involving this compound, such as its atmospheric breakdown.[2][3]

Data Presentation: Summarized Quantitative Data

The following tables summarize the types of quantitative data obtained from quantum chemical calculations for this compound, as suggested by the literature.

Table 1: Calculated Spectroscopic Properties

PropertyComputational MethodBasis SetSignificance
NMR Chemical ShiftsDFT (B3LYP)6-31G*Conformational analysis and structural elucidation[1]
IR Vibrational FrequenciesDFT-Identification and characterization of vibrational modes[2][3]

Table 2: Calculated Molecular and Interaction Properties

PropertyComputational MethodSignificance
Optimized Molecular GeometryDFT, Ab initioFoundation for all other property calculations[1][9]
Interaction Energy (e.g., with CO2)Quantum MechanicsEvaluation of potential for CO2 capture applications[8][9]
Thermodynamic Properties-Understanding the stability and formation of the molecule[10]
Reaction Rate Coefficients-Predicting atmospheric lifetime and reactivity[3]

Experimental Protocols

The validation of computational results is paramount. Experimental data provides the benchmark for assessing the accuracy of the theoretical models.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the chemical environment of the nuclei within the molecule and to elucidate its structure and conformation.

  • Methodology: Samples of this compound are dissolved in a suitable deuterated solvent. 1H and 13C NMR spectra are recorded on a high-resolution NMR spectrometer. The experimental chemical shifts are then compared with the computationally predicted values to validate the theoretical model of the molecular conformation.[1]

5.2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the functional groups and vibrational modes of the molecule.

  • Methodology: An IR spectrum of the this compound sample is obtained using an FTIR spectrometer. The experimental spectrum, showing absorption bands at specific frequencies, is then compared with the spectrum predicted from DFT calculations.[2][3] This comparison aids in the assignment of the observed vibrational bands.

Visualization of Computational Workflow

The following diagram illustrates a typical workflow for the quantum chemical investigation of this compound.

Quantum_Chemical_Calculation_Workflow Computational Workflow for this compound A Initial Molecular Structure (e.g., from chemical intuition or database) B Geometry Optimization (e.g., DFT B3LYP/6-31G*) A->B Input Structure C Optimized Low-Energy Conformation B->C Output Geometry D Property Calculation (NMR, IR, Electronic Structure) C->D Input for Property Calculation E Calculated Spectroscopic Data (NMR Shifts, IR Frequencies) D->E F Calculated Molecular Properties (Electronic Structure, Interaction Energies) D->F H Comparison and Validation E->H Comparison I Refined Molecular Model and Insights F->I Interpretation G Experimental Data (NMR, FTIR) G->H Benchmark H->I Validated Results

Computational workflow for quantum chemical studies.

Conclusion

Quantum chemical calculations, particularly DFT, are powerful tools for the detailed investigation of this compound. They provide fundamental insights into the molecule's structure, properties, and reactivity, which are essential for its development in applications ranging from green solvents to advanced fuels. The synergy between computational predictions and experimental validation is key to advancing our understanding and utilization of this promising molecule.

References

Methodological & Application

Uncharted Territory: The Evaluation of 2,4,6,8-Tetraoxanonane as a Novel Fuel Additive

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigation reveals a significant gap in the scientific literature regarding the application of 2,4,6,8-Tetraoxanonane as a fuel additive. While the compound is a recognized chemical entity, its efficacy and behavior in fuel systems remain undocumented.

Researchers and scientists in the fields of fuel chemistry and drug development are constantly seeking novel molecules to enhance fuel efficiency and reduce harmful emissions. One such compound, this compound, presents a theoretical possibility for exploration. However, it is crucial to note that at the time of this publication, no established experimental protocols or application notes exist for its use as a fuel additive.

This document, therefore, serves as a foundational guide, outlining a hypothetical experimental framework for the initial evaluation of this compound as a potential fuel additive. The protocols described herein are based on established methodologies for testing novel fuel additives and are supplemented with the known chemical and safety data for this compound.

Chemical and Physical Properties

A summary of the known properties of this compound is presented below. This data is essential for handling, storage, and the design of experimental parameters.

PropertyValueSource
CAS Number 13353-03-2[1][2][3][4][5]
Molecular Formula C5H12O4[1][2][3][6]
Molecular Weight 136.15 g/mol [1][7]
Appearance Colorless Liquid[4][5]
Boiling Point 158-159 °C[4]
Melting Point -42 to -40.5 °C[4]
Density 1.0242 g/cm³ (at 25 °C)[4]
GHS Classification Flammable liquid and vapor (Warning)[1]

Hypothetical Experimental Protocol: Initial Screening

The following protocol outlines a series of initial experiments to assess the basic compatibility and potential effects of this compound when blended with standard gasoline and diesel fuels.

Objective: To conduct a preliminary evaluation of this compound as a fuel additive, focusing on fuel stability, basic performance metrics, and emissions.

Materials and Equipment:
  • This compound (purity ≥ 95%)

  • Standard unleaded gasoline (e.g., RON 95)

  • Standard diesel fuel (e.g., EN 590)

  • Engine test bed (gasoline and diesel) equipped with dynamometer and emissions analyzer (measuring CO, NOx, hydrocarbons, and particulate matter)

  • Fuel blending equipment

  • Viscometer

  • Density meter

  • Flash point tester

  • Inductively coupled plasma mass spectrometry (ICP-MS) for elemental analysis

Experimental Workflow

Caption: A generalized workflow for the initial evaluation of a novel fuel additive.

Detailed Methodologies:
  • Fuel Blending:

    • Prepare blends of this compound with both gasoline and diesel fuel at concentrations of 0.1%, 0.5%, and 1.0% by volume.

    • Ensure thorough mixing using a laboratory-grade blender.

    • Prepare a control sample of each base fuel without the additive.

  • Fuel Stability and Property Analysis:

    • Visual Inspection: Observe the fuel blends for any signs of phase separation, precipitation, or color change over a period of 48 hours at room temperature.

    • Density and Viscosity: Measure the density and viscosity of each blend and compare them to the base fuel.

    • Flash Point: Determine the flash point of the diesel blends to assess any impact on fuel safety.

  • Engine Performance Testing:

    • Use a standardized engine test cycle (e.g., FTP-75 for gasoline, ESC for diesel).

    • For each fuel blend and the control fuel, measure key performance parameters including:

      • Brake-specific fuel consumption (BSFC)

      • Engine power output

      • Torque

  • Emissions Analysis:

    • Simultaneously with performance testing, analyze the exhaust gases for:

      • Carbon monoxide (CO)

      • Nitrogen oxides (NOx)

      • Total hydrocarbons (THC)

      • Particulate matter (PM) for diesel engines.

Safety Precautions

Given the limited toxicological data, extreme caution is advised when handling this compound.

  • Handling: All handling should be performed in a well-ventilated fume hood.[8] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[8]

  • Storage: Store in a cool, dry, well-ventilated area away from sources of ignition.[4][8] The compound is classified as a flammable liquid.[1]

  • Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.[8]

Future Directions

Should this initial screening indicate any potential benefits, a more comprehensive research program would be warranted. This would involve long-term engine durability testing, detailed analysis of combustion byproducts, and a thorough toxicological evaluation of the additive and its combustion products.

It must be reiterated that the application of this compound as a fuel additive is purely speculative at this stage. The protocols outlined above provide a starting point for investigation, but the results of such studies are entirely unknown. Any research in this area should proceed with a rigorous and cautious scientific approach.

References

Application Notes and Protocols: 2,4,6,8-Tetraoxanonane as a Solvent for Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2,4,6,8-tetraoxanonane as a solvent in organic reactions. It includes a summary of its physical and chemical properties, potential applications, safety and handling guidelines, and a specific experimental protocol where it is implicated as a reaction medium.

Introduction to this compound

This compound, also known as dimethoxymethoxymethane or DMM3, is a member of the polyoxymethylene dimethyl ether (PODE or DMMn) family of compounds. These are oligomeric ethers with the general structure CH₃O(CH₂O)nCH₃. For this compound, n=3. While extensively researched as a promising diesel fuel additive to reduce soot emissions, its application as a solvent for organic reactions is an emerging area of interest. Its unique structure, consisting of repeating oxymethylene units capped with methyl groups, imparts properties that make it a potential alternative to conventional organic solvents.

The presence of multiple ether linkages contributes to its polar nature, influencing its solubility and reactivity profile.[1] These characteristics suggest its utility in various reaction types, potentially offering advantages in terms of reaction rates, yields, and product selectivity.

Physicochemical Properties

A comprehensive understanding of a solvent's physical and chemical properties is crucial for its effective application in organic synthesis. The properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 13353-03-2[1]
Molecular Formula C₅H₁₂O₄[1]
Molecular Weight 136.15 g/mol [2]
Appearance Colorless to light yellow liquid[1]
Boiling Point 158-159 °C[1]
Melting Point -42 to -40.5 °C[1]
Density 1.0242 g/cm³ (at 25 °C)[1]
Storage Temperature 2-8 °C[1]

Potential Applications in Organic Synthesis

While specific documented applications of this compound as a solvent in a wide range of organic reactions are limited, its properties and the known uses of its lower analog, methylal (dimethoxymethane), suggest its potential utility in several areas:

  • Reactions Requiring Polar Aprotic Solvents: The multiple ether functionalities impart polarity, making it a potential solvent for reactions involving polar reagents and intermediates.

  • Grignard Reactions: Methylal is known to be a suitable solvent for Grignard reactions. By extension, this compound, with its similar ether structure, could potentially be used, although its higher boiling point might influence reaction conditions.

  • Reppe Carbonylation: Similar to Grignard reactions, Reppe carbonylations often utilize ether-based solvents. The stability and solvating properties of this compound could be beneficial in such processes.

  • Polymer Synthesis: Its structure suggests it could be a good solvent for certain types of polymers, particularly those with repeating ether units.

  • Reactions Involving Formaldehyde Chemistry: Given that it is an oligomer of formaldehyde, it may find applications in reactions where controlled release or specific reactivity of formaldehyde-like species is desired.

A patent has indicated the use of this compound in the preparation of 2,2'-methylenediphenol, suggesting its utility in condensation reactions.[1]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The following guidelines are based on available safety data sheets.

Hazard CategoryPrecautionary Measures
Flammability Flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed.
Health Hazards May be harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, and eye/face protection.
First Aid If swallowed: Immediately call a poison center or doctor. If on skin: Wash with plenty of water. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage Store in a well-ventilated place. Keep cool.

Experimental Protocols

The following section provides a detailed protocol for a reaction where this compound is implicated as a key component in the synthesis of a value-added chemical.

This protocol is based on the information provided in patent CN103772165B, which lists 2,2'-methylenediphenol as a preparation product from a reaction mixture containing this compound.[1] This suggests that this compound can act as a reactant and/or solvent in the acid-catalyzed condensation of phenol with a formaldehyde source.

Objective: To synthesize 2,2'-methylenediphenol via the condensation of phenol, where this compound is a key component of the reaction medium.

Materials:

  • Phenol

  • This compound (as part of a polyoxymethylene dimethyl ether mixture)

  • Acid catalyst (e.g., sulfuric acid, hydrochloric acid, or a solid acid catalyst)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography elution

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenol in a mixture containing this compound. The ratio of phenol to the formaldehyde equivalent in the PODE mixture should be optimized based on the desired product distribution.

  • Catalyst Addition: Slowly add the acid catalyst to the stirred solution at room temperature. The amount of catalyst will depend on its nature (e.g., a catalytic amount for strong mineral acids).

  • Reaction: Heat the reaction mixture to a temperature appropriate for the condensation reaction, for example, 60-80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with an organic solvent for extraction (e.g., ethyl acetate).

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to isolate the 2,2'-methylenediphenol isomer.

  • Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Expected Outcome: The reaction should yield 2,2'-methylenediphenol as one of the major products, along with other isomers and oligomeric species depending on the reaction conditions.

Visualizations

PODE_Family cluster_pode Polyoxymethylene Dimethyl Ethers (PODEs) 2,4-Dioxapentane\n(Methylal, DMM1) 2,4-Dioxapentane (Methylal, DMM1) 2,4,6-Trioxaheptane\n(DMM2) 2,4,6-Trioxaheptane (DMM2) 2,4-Dioxapentane\n(Methylal, DMM1)->2,4,6-Trioxaheptane\n(DMM2) + CH₂O This compound\n(DMM3) This compound (DMM3) 2,4,6-Trioxaheptane\n(DMM2)->this compound\n(DMM3) + CH₂O 2,4,6,8,10-Pentaoxaundecane\n(DMM4) 2,4,6,8,10-Pentaoxaundecane (DMM4) This compound\n(DMM3)->2,4,6,8,10-Pentaoxaundecane\n(DMM4) + CH₂O Higher PODEs Higher PODEs 2,4,6,8,10-Pentaoxaundecane\n(DMM4)->Higher PODEs + n(CH₂O)

Caption: Homologous series of polyoxymethylene dimethyl ethers.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Reactant Mixing (Phenol + PODE Mixture) B Catalyst Addition (Acid Catalyst) A->B C Heating and Reaction (60-80 °C) B->C D Extraction (Organic Solvent) C->D Cooling E Washing (Water, NaHCO₃, Brine) D->E F Drying and Concentration E->F G Column Chromatography F->G H Characterization (NMR, MS) G->H

Caption: Workflow for 2,2'-methylenediphenol synthesis.

References

Application Notes and Protocols for Oligomers in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Use of 2,4,6,8-Tetraoxanonane and its Isomers in Polymer Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and protocols for the synthesis of polyoxymethylene, the polymer most relevant to the chemistry of this compound. Additionally, it addresses the use of a common isomer, pentaerythritol (C₅H₁₂O₄), which serves a distinct and important role in polymer synthesis, such as in the creation of alkyd resins and hyperbranched polymers.[6][7][8]

Part 1: Synthesis of Polyoxymethylene (POM) from Formaldehyde and its Oligomers

Polyoxymethylene is produced through the polymerization of highly purified formaldehyde or its cyclic trimer, 1,3,5-trioxane.[1][9][10][11] The manufacturing processes differ for the homopolymer and copolymer variations of POM.

Synthesis of POM Homopolymer via Anionic Polymerization of Formaldehyde

The production of POM homopolymer involves the anionic polymerization of anhydrous formaldehyde.[1][9][10] The resulting polymer must be stabilized, typically by reacting the hemiacetal end-groups with acetic anhydride to prevent depolymerization.[9]

Experimental Protocol: Anionic Polymerization of Formaldehyde

Objective: To synthesize high-molecular-weight polyoxymethylene homopolymer from gaseous formaldehyde.

Materials:

  • Anhydrous formaldehyde gas (highly purified)

  • Inert solvent (e.g., hexane, cyclohexane), rigorously dried

  • Anionic initiator (e.g., n-butyllithium, dialkyltin dimethoxide, or quaternary ammonium salts)[12]

  • Chain transfer agent (optional, for molecular weight control, e.g., methanol)

  • Terminating/capping agent (e.g., acetic anhydride)[9]

  • Nitrogen or Argon gas (high purity)

Equipment:

  • Jacketed glass reactor with a mechanical stirrer, gas inlet, and outlet

  • System for generating and purifying anhydrous formaldehyde gas (e.g., by heating a hemiformal)[9][10]

  • Schlenk line or glovebox for inert atmosphere operations

  • Temperature control system (circulating bath)

  • Solvent purification system

Procedure:

  • Reactor Preparation: The reactor is thoroughly dried and purged with high-purity nitrogen or argon.

  • Solvent and Initiator Addition: A measured volume of the dry, inert solvent is transferred to the reactor. The desired amount of initiator is then added under an inert atmosphere. The initiator concentration typically ranges from 10⁻⁴ to 10⁻³ mol/L.

  • Polymerization: The reactor is brought to the target temperature, typically between 25°C and 75°C.[13] Purified, gaseous formaldehyde is continuously introduced into the stirred reaction medium. The polymerization is highly exothermic and requires careful temperature control. The polymer precipitates as a white solid as it forms.

  • Chain Termination and Capping: Once the desired conversion is reached, the formaldehyde feed is stopped. The polymer slurry is then treated with a capping agent, such as acetic anhydride, to stabilize the polymer chains by converting the unstable hemiacetal end-groups to stable acetate esters.[9]

  • Polymer Isolation and Purification: The polymer is collected by filtration, washed with a non-solvent (e.g., methanol) to remove unreacted monomer and initiator residues, and then dried under vacuum.

Quantitative Data for Anionic Polymerization of Formaldehyde

ParameterTypical Value/RangeReference
InitiatorDialkyltin dimethoxide, Quaternary ammonium acetate[12]
Molecular Weight (Mw)5,000 - 300,000 g/mol [14]
Molecular Weight Distribution (Mw/Mn)~2 (for certain initiators)[12]
Polymerization Temperature25 - 75 °C[13]
Polymer Melting Point~178 °C[13]

Logical Workflow for Anionic Polymerization of Formaldehyde

Anionic_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_post Post-Processing Prep_Formaldehyde Generate Anhydrous Formaldehyde Gas Start_Polymerization Introduce Formaldehyde Gas (25-75°C) Prep_Formaldehyde->Start_Polymerization Prep_Reactor Prepare Inert Reactor with Dry Solvent Add_Initiator Add Anionic Initiator (e.g., n-BuLi) Prep_Reactor->Add_Initiator Add_Initiator->Start_Polymerization Chain_Propagation Chain Propagation (Formation of POM) Start_Polymerization->Chain_Propagation End_Capping End-Capping with Acetic Anhydride Chain_Propagation->End_Capping Isolation Filter and Wash Polymer End_Capping->Isolation Drying Dry Under Vacuum Isolation->Drying Final_Product Stable POM Homopolymer Drying->Final_Product

Caption: Workflow for POM homopolymer synthesis.

Synthesis of POM Copolymer via Cationic Polymerization of Trioxane

POM copolymers are typically produced by the cationic ring-opening polymerization of 1,3,5-trioxane with a comonomer, such as 1,3-dioxolane or ethylene oxide.[9][10] The comonomer introduces -CH₂-CH₂-O- units into the polymer chain, which enhances thermal stability by preventing the "unzipping" depolymerization that can occur in homopolymers.

Experimental Protocol: Cationic Polymerization of Trioxane

Objective: To synthesize a polyoxymethylene copolymer from 1,3,5-trioxane and a cyclic ether comonomer.

Materials:

  • 1,3,5-Trioxane (highly purified, molten or in a non-polar solvent)

  • Comonomer (e.g., 1,3-dioxolane), purified and dried

  • Cationic initiator (e.g., Boron trifluoride etherate, BF₃·OEt₂; perchloric acid)[9][15]

  • Initiator solvent (if needed, e.g., dry cyclohexane)

  • Deactivating agent (e.g., triethylamine)

  • Stabilizers (thermal and oxidative)

Equipment:

  • Jacketed reactor or extruder suitable for bulk or solution polymerization

  • Inert atmosphere supply (Nitrogen or Argon)

  • Syringes or addition funnels for controlled addition of reagents

  • Temperature control system

Procedure:

  • Monomer Preparation: Highly purified trioxane is melted (m.p. ~62°C) or dissolved in a dry, non-polar solvent inside the reactor under an inert atmosphere.[11] The desired amount of comonomer (typically 0.01 to 20 mol%) is added.[14]

  • Initiation: The reaction mixture is brought to the target temperature (e.g., 80°C).[15] The initiator, such as BF₃·OEt₂, is added to start the polymerization. The reaction is typically very fast.[15]

  • Polymerization: The polymerization proceeds via a cationic ring-opening mechanism. In a solvent-based system, the polymer precipitates out. In a bulk (melt) polymerization, the viscosity of the mixture increases significantly.

  • Deactivation and Stabilization: After the desired polymerization time, the acidic catalyst is deactivated by adding a base (e.g., triethylamine). The polymer is then stabilized by melt or solution hydrolysis to remove unstable end groups.

  • Compounding and Isolation: Thermal and oxidative stabilizers are added to the polymer melt. The final copolymer is then extruded, cooled, and pelletized.

Quantitative Data for Cationic Polymerization of Trioxane

ParameterTypical Value/RangeReference
InitiatorBoron trifluoride etherate (BF₃·OEt₂), Perchloric acid[9][15]
Comonomer1,3-Dioxolane, Ethylene oxide[9][10]
Comonomer Content0.01 - 20 mol%[14]
Polymerization Temperature80 °C (Bulk)[15]
Polymer Molecular Weight (Mw)Can exceed 1,000,000 g/mol in specific conditions[16][17]

Signaling Pathway for Cationic Polymerization of Trioxane

Cationic_Polymerization_Pathway Initiator Cationic Initiator (e.g., BF₃·OEt₂) Trioxane Trioxane (Monomer) Initiator->Trioxane Initiation Active_Center Active Cationic Center Formation Trioxane->Active_Center Comonomer Comonomer (e.g., Dioxolane) Propagation Ring-Opening Propagation Comonomer->Propagation Incorporation Active_Center->Propagation Adds Monomer Propagation->Propagation Chain Growth Chain_Transfer Chain Transfer (to water, etc.) Propagation->Chain_Transfer Termination Termination/ Deactivation Propagation->Termination Copolymer POM Copolymer Termination->Copolymer

Caption: Mechanism of cationic POM copolymer synthesis.

Part 2: Use of Pentaerythritol in Polymer Synthesis

Pentaerythritol shares the chemical formula C₅H₁₂O₄ with this compound but has a highly symmetric, branched structure with four primary hydroxyl groups.[6][7] This structure makes it a versatile building block for various polymers, where it acts as a crosslinking agent or a central core for branched architectures.[7][8]

Application in Alkyd Resins

Pentaerythritol is a key polyol in the synthesis of alkyd resins, which are widely used in paints and coatings.[18][19] It reacts with dicarboxylic acids (like phthalic anhydride) and fatty acids from vegetable oils to form a crosslinked polyester network.[19][20]

Experimental Protocol: Synthesis of an Alkyd Resin

Objective: To synthesize an alkyd resin using pentaerythritol, phthalic anhydride, and a fatty acid source.

Materials:

  • Pentaerythritol

  • Phthalic anhydride

  • Fatty acid (e.g., from soybean or tall oil)[20][21]

  • Xylene (as a solvent for azeotropic water removal)

  • Catalyst (optional, e.g., litharge)[20]

Procedure:

  • Alcoholysis (if starting from oil): If using a vegetable oil, it is first reacted with pentaerythritol at high temperature (e.g., 210-215°C) to form monoglycerides.[21]

  • Esterification: Phthalic anhydride and the fatty acid (or the product from step 1) are added to the reactor with xylene. The mixture is heated to 200-220°C.

  • Water Removal: Water produced during the esterification is removed azeotropically with xylene using a Dean-Stark trap.

  • Monitoring: The reaction is monitored by measuring the acid value of the mixture. The reaction is stopped when the acid value drops below a target threshold (e.g., < 15 mgKOH/g).[21]

  • Dilution: The hot resin is cooled and diluted with a suitable solvent to the desired solids content.

Alkyd_Resin_Synthesis Reactants Pentaerythritol + Fatty Acid + Phthalic Anhydride Reactor Reactor with Xylene Reactants->Reactor Heating Heat to 200-220°C Reactor->Heating Esterification Polyesterification Reaction Heating->Esterification Water_Removal Azeotropic Water Removal Esterification->Water_Removal Monitoring Monitor Acid Value Esterification->Monitoring Cooling Cooling & Dilution Monitoring->Cooling Target Acid Value Reached Final_Product Alkyd Resin Solution Cooling->Final_Product

References

Application Notes and Protocols for the Analytical Characterization of Polyoxymethylene Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analytical characterization of polyoxymethylene ethers (PODE_n_ or DME_n_). The following sections detail the primary analytical techniques, including chromatographic, spectroscopic, and thermal methods, to ensure a thorough understanding of the physicochemical properties of these compounds.

Gas Chromatography (GC) for Compositional Analysis

Gas chromatography is a fundamental technique for the quantitative analysis of polyoxymethylene ether products, allowing for the separation and quantification of individual PODE_n_ oligomers and other components like methanol, methyl formate, and trioxane.[1]

Experimental Protocol: Quantitative GC Analysis of PODE_n_[1]

This protocol outlines a method for determining the composition of PODE_n_ products using gas chromatography with a flame ionization detector (GC-FID).

1. Instrumentation and Columns:

  • Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID).
  • Column: A non-polar or intermediate-polar capillary column is suitable. For example, a BP-624 column (30m x 0.53mm i.d. x 0.25µm film thickness) or an EC-5 column (30m x 0.53mm i.d. x 0.25µm film thickness).[2]

2. Reagents and Standards:

  • Internal Standard: Ethylene glycol diethyl ether.[1]
  • Calibration Standards: Methanol (MeOH), methyl formate (MF), trioxane (TOX), dimethoxymethane (DMM, PODE₁), PODE₂, and PODE₃.
  • Solvent: Dimethyl sulfoxide (for sample dilution).

3. GC Conditions:

  • Carrier Gas: Nitrogen or Helium.
  • Injector Temperature: 250 °C.
  • Detector Temperature: 280 °C.
  • Oven Temperature Program:
  • Initial temperature: 40 °C, hold for 5 minutes.
  • Ramp 1: Increase at 10 °C/min to 55 °C, hold for 5 minutes.
  • Ramp 2: Increase at 10 °C/min to 200 °C, hold for 5 minutes.[2]
  • Injection Volume: 1 µL.
  • Split Ratio: 50:1.

4. Sample Preparation:

  • Accurately weigh a known amount of the PODE_n_ sample and the internal standard into a volumetric flask.
  • Dilute with a suitable solvent (e.g., dimethyl sulfoxide) to a known volume.

5. Data Analysis:

  • Identify the peaks corresponding to each component based on the retention times of the standards.
  • Calculate the concentration of each component using the internal standard method. The relative mass correction factors for PODE₄₋₁₀ can be extrapolated from the determined factors for DMM, PODE₂, and PODE₃.[1]

Quantitative Data: Relative Mass Correction Factors
CompoundRelative Mass Correction Factor (vs. Ethylene Glycol Diethyl Ether)
Methanol (MeOH)Determined Experimentally
Methyl Formate (MF)Determined Experimentally
Trioxane (TOX)Determined Experimentally
PODE_n_ (n≤3)Determined Experimentally
PODE_n_ (n=4-10)Extrapolated

Note: The specific values for the correction factors need to be determined experimentally based on the specific instrument and conditions.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are essential for the structural characterization of polyoxymethylene ethers, providing detailed information about their chemical bonds and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying the structure of PODE_n_ components. Both ¹H and ¹³C NMR provide characteristic signals for the different chemical environments within the molecules.[3]

1. Instrumentation:

  • NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 600 MHz).

2. Sample Preparation:

  • Dissolve a small amount of the purified PODE_n_ sample in a deuterated solvent (e.g., d⁶-DMSO).

3. Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra at room temperature.

4. Data Analysis:

  • Identify the chemical shifts (δ) and coupling constants (J) for the different proton and carbon signals.
  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons in each environment.

PODE_n_¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
PODE₂ 4.68 (s, 4H, O-CH₂-O), 3.48 (t, J = 6.6 Hz, 4H, O-CH₂), 1.49 (dt, J = 14.5, 6.6 Hz, 4H, CH₂), 1.33 (dd, J = 15.0, 7.5 Hz, 4H, CH₂), 0.88 (t, J = 7.4 Hz, 6H, CH₃)91.78 (O-C-O), 67.71 (C-O), 31.72 (CH₂), 19.29 (CH₂), 14.09 (CH₃)
PODE₃ 4.77 (s, 2H, O-CH₂-O), 4.69 (s, 4H, O-CH₂-O), 3.48 (t, J = 6.6 Hz, 4H, O-CH₂), 1.53–1.43 (m, 4H, CH₂), 1.32 (dd, J = 15.0, 7.5 Hz, 4H, CH₂), 0.88 (t, J = 7.4 Hz, 6H, CH₃)92.21 (O-C-O), 88.32 (O-C-O), 67.79 (C-O), 31.69 (CH₂), 19.27 (CH₂), 14.08 (CH₃)
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in PODE_n_ molecules.[3][4]

1. Instrumentation:

  • FT-IR Spectrometer: Equipped with a suitable sampling accessory (e.g., ATR).
  • Raman Spectrometer: With a laser excitation source (e.g., 1064 nm).[5]

2. Sample Preparation:

  • For FT-IR (ATR), place a small drop of the liquid sample directly on the ATR crystal.
  • For Raman, place the sample in a suitable container (e.g., a glass vial).

3. Data Acquisition:

  • Acquire the FT-IR spectrum in the mid-IR range (e.g., 4000-400 cm⁻¹).
  • Acquire the Raman spectrum over a suitable wavenumber range.

4. Data Analysis:

  • Identify the characteristic absorption bands (FT-IR) and Raman shifts corresponding to the different vibrational modes of the PODE_n_ molecules.

Vibrational ModeFT-IRRaman
C-H stretching2967-28622990-2870
O-CH₂-O stretching1195-11081150-1100
C-O-C stretching993-919940-920
CH₂ bending1461-14561470-1450

Thermal Analysis Techniques

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase behavior of polyoxymethylene ethers.[6][7]

Experimental Protocol: TGA and DSC Analysis[8]

1. Instrumentation:

  • TGA/DSC Instrument: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC measurements.
  • Optionally, the TGA can be coupled to an FT-IR spectrometer (TGA-FTIR) to identify evolved gases during decomposition.[8]

2. Experimental Conditions:

  • Sample Mass: 5-10 mg.
  • Crucible: Platinum or alumina.[8]
  • Atmosphere: Inert (e.g., Argon or Nitrogen) at a flow rate of 50-100 mL/min.[8]
  • Temperature Program: Heat from ambient temperature to 600 °C at a constant heating rate (e.g., 10 °C/min).[8]

3. Data Analysis:

  • From the TGA curve, determine the onset temperature of decomposition and the residual mass.
  • From the DSC curve, identify melting points (endothermic peaks) and other thermal transitions.[8]
  • If using TGA-FTIR, analyze the IR spectra of the evolved gases to identify the decomposition products (e.g., formaldehyde, carbon monoxide).[8]

Quantitative Data: Thermal Properties of Polyoxymethylene
PropertyValue
Melting Point~187 °C[8]
Onset of Decomposition~355 °C[8]
Main Decomposition ProductsFormaldehyde, Carbon Monoxide[8]

Comprehensive Analytical Workflow

A comprehensive characterization of polyoxymethylene ethers typically involves a combination of the techniques described above. The following workflow illustrates a logical sequence for a thorough analysis.

Analytical Workflow for PODE Characterization cluster_0 Sample Preparation cluster_1 Compositional & Structural Analysis cluster_2 Physicochemical & Thermal Properties cluster_3 Data Interpretation & Reporting Synthesis PODE Synthesis & Purification GC Gas Chromatography (GC) - Quantitative Composition Synthesis->GC NMR NMR Spectroscopy (¹H, ¹³C) - Structural Elucidation Synthesis->NMR FTIR_Raman FT-IR & Raman Spectroscopy - Functional Group Analysis Synthesis->FTIR_Raman Thermal Thermal Analysis (TGA/DSC) - Thermal Stability - Phase Transitions Synthesis->Thermal Physical Physical Properties - Density - Viscosity Synthesis->Physical Data Comprehensive Data Analysis GC->Data NMR->Data FTIR_Raman->Data Thermal->Data Physical->Data Report Application Note & Protocol Generation Data->Report

Caption: A comprehensive analytical workflow for the characterization of polyoxymethylene ethers.

References

Application Notes and Protocols for 2,4,6,8-Tetraoxanonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling, storage, and use of 2,4,6,8-Tetraoxanonane (CAS No. 13353-03-2). The information is compiled to ensure laboratory safety and maintain the integrity of the compound for research and development purposes.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1][2] Its key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C5H12O4[3][4][5][6]
Molecular Weight 136.15 g/mol [4][5]
Appearance Colorless to light yellow liquid[1][2]
Boiling Point 158-159 °C[2]
Melting Point -42 to -40.5 °C[2]
Density 1.0242 g/cm³ (at 25 °C)[2]
Purity ≥ 95% - 97%[1]
Shelf Life 2 years[1]

Hazard Identification and Safety Precautions

This compound is classified as a flammable liquid and vapor.[4][7] It can also cause skin and serious eye irritation, and may cause respiratory irritation.[8] It is harmful if swallowed.[8]

Precautionary Statements:

  • Keep away from heat, sparks, open flames, and hot surfaces.[7]

  • Keep container tightly closed and store in a well-ventilated place.[3][7][8]

  • Ground/bond container and receiving equipment to prevent static discharge.[7]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[7]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[7][8]

  • Avoid breathing vapors, mist, or gas.[3]

  • Wash hands thoroughly after handling.[3][8]

Handling and Storage Procedures

Proper handling and storage are crucial for maintaining the stability of this compound and ensuring laboratory safety.

Handling
  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[3][7]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting safety goggles with side-shields.[7]

    • Hand Protection: Wear chemical-resistant gloves. Gloves must be inspected prior to use.[7]

    • Skin and Body Protection: Wear impervious, flame-resistant clothing.[7]

  • Fire Prevention: Use non-sparking tools and take measures to prevent the build-up of electrostatic charge.[7] Keep away from all sources of ignition.[7]

  • General Hygiene: Avoid contact with skin and eyes.[3] Do not eat, drink, or smoke when using this product.[8]

Storage
  • Temperature: Store in a cool place.[3] Recommended storage temperatures vary, with some sources suggesting 2-8°C[2] and others a refrigerator. For general long-term storage, refrigeration is recommended.

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[3][7][8]

  • Incompatible Materials: Store away from strong oxidizing agents.[8]

G Workflow for Safe Handling and Storage of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Post-Handling A Review SDS B Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) A->B C Work in a well-ventilated area (Fume Hood) B->C Proceed to handling D Ground equipment to prevent static discharge C->D E Use non-sparking tools D->E F Dispense required amount E->F G Ensure container is tightly sealed F->G After use K Dispose of waste in a designated hazardous waste container F->K After use H Store in a cool, dry, well-ventilated area G->H I Store at recommended temperature (2-8°C) H->I J Keep away from incompatible materials (Strong Oxidizing Agents) I->J L Clean work area K->L M Wash hands thoroughly L->M

Caption: Workflow for the safe handling and storage of this compound.

Accidental Release and First Aid Measures

Accidental Release
  • Ensure adequate ventilation and remove all sources of ignition.[3][7]

  • Evacuate personnel to a safe area.[3][7]

  • Wear appropriate personal protective equipment.[3]

  • Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3][7]

  • Contain the spill and clean up with an inert absorbent material.

  • Collect the absorbed material and place it in a suitable, closed container for disposal.[3]

First Aid
  • General Advice: Consult a physician. Show the safety data sheet to the doctor in attendance.[3]

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[3][7]

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water.[3][7]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[3][7]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[3][7][8]

Experimental Protocols

While specific experimental applications for this compound are noted in pharmaceutical and materials science, detailed protocols are not widely published. The following is a general protocol for its use as a reagent in an organic synthesis reaction, based on its known properties.

General Protocol for Use in Organic Synthesis
  • Reaction Setup:

    • Set up the reaction apparatus (e.g., round-bottom flask with a condenser and magnetic stirrer) in a chemical fume hood.

    • Ensure all glassware is dry.

    • The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) if the reactants are air-sensitive.

  • Reagent Addition:

    • Add the solvent and other reactants to the reaction flask.

    • Slowly add the required amount of this compound to the reaction mixture using a syringe or dropping funnel.

  • Reaction Monitoring:

    • Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up:

    • Once the reaction is complete, quench the reaction mixture appropriately.

    • Perform an aqueous work-up and extract the product with a suitable organic solvent.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure.

    • Purify the crude product using a suitable technique such as column chromatography, distillation, or recrystallization.

  • Waste Disposal:

    • Dispose of all chemical waste according to institutional and local regulations.

G General Experimental Workflow for this compound in Organic Synthesis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_final Final Steps A Assemble dry glassware in fume hood B Establish inert atmosphere (if required) A->B C Add solvent and other reactants B->C Proceed to reaction D Slowly add this compound C->D E Monitor reaction progress (e.g., TLC, GC-MS) D->E F Quench reaction E->F Reaction complete G Aqueous work-up and extraction F->G H Dry organic layer G->H I Purify product (e.g., chromatography) H->I J Characterize purified product I->J K Properly dispose of waste J->K

Caption: General experimental workflow for using this compound in organic synthesis.

Disposal Considerations

The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7] Dispose of contents and container in accordance with local, regional, national, and international regulations.[7]

References

Application of 2,4,6,8-Tetraoxanonane in materials science

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: 2,4,6,8-Tetraoxanonane in Fuel Science

Introduction

This compound, an oxymethylene ether (OME), is a synthetic acetal with growing significance in materials science, particularly as a promising e-fuel or diesel additive. Its molecular structure, featuring a chain of alternating oxygen and methylene groups capped with methyl groups, imparts unique properties that address key challenges in combustion engine technology. The high oxygen content of this compound contributes to cleaner combustion, leading to a significant reduction in soot and particulate matter emissions. This makes it a valuable component in the development of next-generation, environmentally friendly fuels.

These application notes provide an overview of the use of this compound as a diesel fuel additive, detailing its synthesis, fuel properties, and the standardized protocols for its characterization. This document is intended for researchers, scientists, and professionals in the fields of materials science, chemical engineering, and fuel development.

Chemical Properties

PropertyValue
Molecular Formula C₅H₁₂O₄
Molecular Weight 136.15 g/mol
CAS Number 13353-03-2
Appearance Colorless liquid
Boiling Point 158-159 °C
Density 1.0242 g/cm³ at 25 °C

Application in Diesel Fuel Blends

This compound, often referred to as OME₃ or M-3-M in fuel research, is a member of the polyoxymethylene dimethyl ethers (PODEn or DMMn) family. These compounds are characterized by the general formula CH₃O(CH₂O)ₙCH₃. Due to the absence of carbon-carbon bonds and a high oxygen content, OMEs significantly reduce soot formation during combustion. This property allows for higher rates of exhaust gas recirculation (EGR) to control nitrogen oxide (NOx) emissions without the typical penalty of increased particulate matter.

Quantitative Fuel Properties

The following table summarizes key fuel properties of this compound in comparison to other oxymethylene ethers and conventional diesel fuel. The data is compiled from studies investigating OMEs as diesel fuel additives.

Fuel PropertyThis compound (OME₃)OME₂OME₄Conventional DieselTest Method
Indicated Cetane Number 64.056.171.1>40ASTM D613
Lower Heating Value (MJ/kg) ~19--~43ASTM D240
Kinematic Viscosity (mm²/s at 40°C) ---1.9 - 4.1ASTM D445
Density (g/cm³ at 15°C) ~1.08--0.82 - 0.845ASTM D4052
Flash Point (°C) ~63-->52ASTM D93

Note: Specific values for kinematic viscosity and a precise lower heating value for pure this compound were not available in the searched literature. The provided values are typical for OME mixtures in the diesel boiling range.

Experimental Protocols

1. Synthesis of this compound (Polyoxymethylene Dimethyl Ethers)

This protocol describes a general method for the synthesis of polyoxymethylene dimethyl ethers, including this compound, via the condensation of methanol and trioxymethylene using an acidic catalyst.

Materials:

  • Methanol (CH₃OH)

  • Trioxymethylene ((CH₂O)₃)

  • Acidic catalyst (e.g., HZSM-5, Hβ, HMCM-22 molecular sieves)

  • Nitrogen gas (for inert atmosphere)

  • Solvent (e.g., none or an inert solvent)

Equipment:

  • High-pressure autoclave reactor with stirring mechanism

  • Temperature and pressure controllers

  • Catalyst filtration system

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Charge the autoclave reactor with the desired molar ratio of methanol and trioxymethylene.

  • Add the acidic catalyst. The catalyst loading is typically between 0.1% and 5.0% of the total reactant weight.

  • Purge the reactor with nitrogen gas to create an inert atmosphere.

  • Pressurize the reactor with nitrogen to the desired reaction pressure (e.g., 0.1-10 MPa).

  • Heat the reactor to the reaction temperature (e.g., 50-200 °C) while stirring.

  • Maintain the reaction conditions for a set duration (e.g., 4 hours).

  • After the reaction is complete, cool the reactor to room temperature and slowly depressurize.

  • Filter the reaction mixture to separate the solid catalyst.

  • Analyze the liquid product mixture using gas chromatography to determine the distribution of polyoxymethylene dimethyl ethers and the yield of this compound.

2. Characterization of Fuel Properties

The following are standardized ASTM protocols for evaluating the key properties of fuels containing this compound.

a) ASTM D613: Standard Test Method for Cetane Number of Diesel Fuel Oil

This method determines the ignition quality of a diesel fuel.

Procedure Outline:

  • A standardized single-cylinder, variable compression ratio Cooperative Fuel Research (CFR) engine is used.[1][2]

  • The engine is operated on the test fuel.

  • The compression ratio is adjusted until combustion occurs at a specific point after fuel injection (a fixed ignition delay).

  • The performance is bracketed by running two reference fuels with known cetane numbers.

  • The cetane number of the test fuel is determined by interpolating between the compression ratios of the reference fuels.[2]

b) ASTM D445: Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids

This method measures the kinematic viscosity, a fluid's resistance to flow under gravity.

Procedure Outline:

  • A calibrated glass capillary viscometer is selected based on the expected viscosity of the sample.

  • The viscometer is charged with the liquid sample.

  • The viscometer is placed in a constant temperature bath until the sample reaches the test temperature.

  • The time taken for the liquid to flow between two marked points on the viscometer is measured.[3]

  • The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.

c) ASTM D4052: Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter

This method determines the density of liquid petroleum products.

Procedure Outline:

  • A small volume of the liquid sample is injected into an oscillating U-tube.

  • The change in the oscillation frequency of the U-tube caused by the sample is measured.

  • The instrument calculates the density of the sample based on the measured oscillation period. The test is typically conducted at a standard temperature, such as 15°C.

d) ASTM D93: Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester

This method determines the lowest temperature at which vapors of the fuel will ignite.[4][5]

Procedure Outline:

  • A brass test cup is filled with the sample to a specified level.

  • The cup is heated at a controlled rate while the sample is stirred.

  • At regular temperature intervals, an ignition source is dipped into the cup.

  • The flash point is the lowest temperature at which the application of the ignition source causes the vapors to flash.[4]

e) ASTM D240: Standard Test Method for Heat of Combustion of Liquid Hydrocarbon Fuels by Bomb Calorimeter

This method determines the energy content of the fuel.

Procedure Outline:

  • A weighed sample of the fuel is placed in a bomb calorimeter.

  • The bomb is filled with high-pressure oxygen and submerged in a known quantity of water.

  • The fuel is ignited, and the temperature rise of the water is measured.[6]

  • The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter, and the mass of the fuel.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_separation Purification cluster_product Product Methanol Methanol Reactor Autoclave Reactor (Acid Catalyst, Heat, Pressure) Methanol->Reactor Trioxymethylene Trioxymethylene Trioxymethylene->Reactor Filtration Catalyst Filtration Reactor->Filtration Reaction Mixture TON This compound (and other OMEs) Filtration->TON Purified Product

Caption: Workflow for the synthesis of this compound.

Fuel_Characterization_Logic cluster_input Input Material cluster_testing Fuel Property Testing (ASTM Methods) cluster_output Performance & Safety Data OME_Fuel This compound (or OME Blend) Cetane Cetane Number (ASTM D613) OME_Fuel->Cetane Viscosity Kinematic Viscosity (ASTM D445) OME_Fuel->Viscosity Density Density (ASTM D4052) OME_Fuel->Density FlashPoint Flash Point (ASTM D93) OME_Fuel->FlashPoint HeatOfCombustion Heat of Combustion (ASTM D240) OME_Fuel->HeatOfCombustion IgnitionQuality Ignition Quality Cetane->IgnitionQuality FlowProperties Flow Properties Viscosity->FlowProperties Density->FlowProperties Safety Handling Safety FlashPoint->Safety EnergyContent Energy Content HeatOfCombustion->EnergyContent

References

Troubleshooting & Optimization

Troubleshooting impurities in 2,4,6,8-Tetraoxanonane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,6,8-Tetraoxanonane.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yields a mixture of products instead of pure this compound. How can I improve the selectivity?

A1: The synthesis of this compound, a polyoxymethylene dimethyl ether (DMMn, where n=3), from dimethoxymethane (methylal) and paraformaldehyde typically results in a distribution of oligomers (DMMn, n=2, 4, 5, etc.). This distribution often follows a Schulz-Flory model. To enhance the selectivity towards the desired DMM3, consider the following:

  • Molar Ratio of Reactants: Carefully control the molar ratio of dimethoxymethane to formaldehyde units from paraformaldehyde. A stoichiometric excess of dimethoxymethane can favor the formation of shorter-chain oligomers.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures may favor the formation of the kinetic product, which could be the desired lower oligomer. Monitor the reaction progress by Gas Chromatography (GC) to determine the optimal time to stop the reaction.

  • Catalyst Choice: The type and concentration of the acid catalyst can influence the product distribution. Lewis acids or solid acid catalysts might offer better selectivity compared to strong Brønsted acids.

Q2: I am observing a low overall yield in my synthesis. What are the potential causes and solutions?

A2: Low yields can be attributed to several factors:

  • Incomplete Reaction: The reaction between dimethoxymethane and paraformaldehyde is an equilibrium process. To drive the reaction towards the products, it is crucial to effectively remove water, a byproduct of the reaction. The presence of water can also lead to the formation of byproducts like formic acid.

  • Suboptimal Reaction Conditions: Ensure the reaction temperature is appropriate for the chosen catalyst. A temperature of around 130°C is often cited in literature. The reaction pressure should also be controlled, especially if using an autoclave.

  • Poor Quality of Reactants: Paraformaldehyde quality can vary between batches and may contain insoluble impurities or have a low degree of polymerization, affecting its reactivity.[1][2] Using high-purity, dry reactants is essential.

  • Catalyst Deactivation: The chosen catalyst may become deactivated over time. If using a solid catalyst, consider regeneration or using a fresh batch.

Q3: My final product is contaminated with acidic impurities. How do I identify and remove them?

A3: Acidic impurities, such as formic acid, can be formed as byproducts, particularly if water is present in the reaction mixture.

  • Identification: These impurities can be detected by pH measurement of an aqueous extract of the product or by analytical techniques like High-Performance Liquid Chromatography (HPLC) or Ion Chromatography.

  • Removal: A simple work-up procedure involving washing the crude product with a mild base, such as a saturated sodium bicarbonate solution, can neutralize and remove acidic impurities. Follow this with a water wash and subsequent drying of the organic layer.

Q4: What are the common side reactions I should be aware of during the synthesis?

A4: Besides the formation of other polyoxymethylene dimethyl ether oligomers, other potential side reactions include:

  • Formation of Methyl Formate and Dimethyl Ether: These can arise from the decomposition of dimethoxymethane or side reactions catalyzed by the acid.

  • Formation of Formic Acid: As mentioned, this can occur in the presence of water.

  • Unreacted Starting Materials: Incomplete conversion will lead to the presence of dimethoxymethane and paraformaldehyde in the final product.

Q5: How can I effectively analyze the purity and composition of my this compound product?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing the product mixture.

  • GC Analysis: A GC with a suitable column (e.g., a non-polar or medium-polarity column) can separate the different DMMn oligomers based on their boiling points.

  • MS Analysis: The mass spectrometer will help in identifying each component by its mass spectrum, confirming the presence of this compound and other oligomers or byproducts.

Quantitative Data Summary

The following table summarizes key quantitative data relevant to the synthesis of this compound.

ParameterTypical Value/RangeSignificance
Purity of this compound >95% (after purification)High purity is crucial for most research and development applications.
Boiling Point 158-159 °CImportant for purification by distillation.
Density (at 25 °C) 1.0242 g/cm³Physical property for characterization.
Reaction Temperature 130 °COptimal temperature for the synthesis reaction.
Reaction Pressure 0.6 MPa (autogenous)Reaction condition in a closed system like an autoclave.
Catalyst Loading Varies with catalyst typeAffects reaction rate and selectivity.

Detailed Experimental Protocol

This protocol is based on a typical synthesis of this compound from dimethoxymethane and paraformaldehyde.

Materials:

  • Dimethoxymethane (Methylal)

  • Paraformaldehyde

  • Acid Catalyst (e.g., a solid acid catalyst like Cl-/TiO2-La2O3 as mentioned in patent literature, or a Lewis acid)

  • Anhydrous solvent (optional, e.g., cyclohexane)

  • Sodium Bicarbonate (saturated solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Equipment:

  • Autoclave reactor or a round-bottom flask with a reflux condenser and a Dean-Stark trap

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: To a 300 mL autoclave reactor, add the acid catalyst.

  • Charging Reactants: At room temperature (20 °C), add 20.1 g of dimethoxymethane and 100 g of paraformaldehyde to the reactor.

  • Reaction: Seal the reactor and heat the mixture to 130 °C under autogenous pressure (approximately 0.6 MPa) for 4 hours with stirring.

  • Work-up:

    • After the reaction is complete, cool the reactor to room temperature.

    • If a solid catalyst was used, separate it by centrifugation or filtration.

    • Transfer the liquid product to a separatory funnel.

    • Wash the product with a saturated sodium bicarbonate solution to neutralize any acidic byproducts.

    • Wash with water to remove any remaining salts.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove any low-boiling components (like unreacted dimethoxymethane) using a rotary evaporator.

    • Purify the crude product by fractional distillation under reduced pressure to isolate this compound (boiling point ~76.3 °C at 51 mmHg).

  • Analysis: Analyze the purity of the final product using Gas Chromatography-Mass Spectrometry (GC-MS).

Visualizations

Synthesis_Pathway Synthesis of this compound Reactant1 Dimethoxymethane (Methylal) Product This compound (DMM3) Reactant1->Product Reactant2 Paraformaldehyde Intermediate Reactive Formaldehyde Monomer Reactant2->Intermediate Depolymerization Catalyst Acid Catalyst Catalyst->Intermediate Intermediate->Product Reaction with Dimethoxymethane Water Water Byproducts Other Polyoxymethylene Dimethyl Ethers (DMMn) Product->Byproducts Further Oligomerization Troubleshooting_Workflow Troubleshooting Workflow for Impurities Start Impure Product Detected Analysis Analyze by GC-MS Start->Analysis Identify Identify Impurities Analysis->Identify Oligomers Higher/Lower Oligomers (DMMn) Identify->Oligomers Present Acid Acidic Impurities (e.g., Formic Acid) Identify->Acid Present Unreacted Unreacted Starting Materials Identify->Unreacted Present OptimizeRatio Optimize Reactant Ratio & Reaction Time Oligomers->OptimizeRatio Neutralize Wash with Mild Base (e.g., NaHCO3 soln) Acid->Neutralize ImproveConversion Increase Reaction Time or Temperature Unreacted->ImproveConversion Purify Fractional Distillation OptimizeRatio->Purify End Pure Product Purify->End Dry Ensure Anhydrous Conditions Neutralize->Dry Dry->End ImproveConversion->End

References

Technical Support Center: Optimization of Reaction Conditions for POME Valorization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Palm Oil Mill Effluent (POME) valorization processes. This resource is designed for researchers, scientists, and development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the conversion of POME into value-added products.

Frequently Asked Questions (FAQs)

Q1: What is Palm Oil Mill Effluent (POME) and why is its treatment critical?

A: POME is a liquid waste product generated during the palm oil extraction process.[1][2] It is a thick, brownish, and acidic liquid (pH around 3.4-5.5) with high concentrations of organic matter, reflected in its high Biological Oxygen Demand (BOD) and Chemical Oxygen Demand (COD).[1][3][4] If discharged without proper treatment, POME can cause severe environmental damage, including water pollution and the emission of potent greenhouse gases like methane.[4][5][6] Effective treatment is essential not only for environmental compliance but also for its potential as a resource to generate valuable products.[4][5]

Q2: What are the primary value-added products that can be synthesized from POME?

A: POME's high organic content makes it a valuable substrate for various bioconversion processes. The primary products include:

  • Biogas (Methane): Produced via anaerobic digestion, this is one of the most common valorization pathways for energy generation.[4][5][7]

  • Biofuels: This category includes biodiesel, biojet fuel, and bioethanol.[3][8][9] The process often involves recovering residual oil and converting it through hydrolysis and transesterification.[3][8][10]

  • Biohydrogen: Can be produced through dark fermentation of POME.[3][11][12]

  • Bio-polyols: These can be synthesized from POME derivatives and are used in the production of polyurethanes.[13]

  • Fertilizers and Soil Conditioners: The solid sludge from POME treatment can be converted into nutrient-rich compost or vermicompost.[14]

Q3: What are the most common challenges encountered when processing POME?

A: Researchers face several key challenges:

  • High Acidity: POME is naturally acidic, while many biological processes, like methanogenesis, require a neutral pH, necessitating pH adjustment.[3][4][15]

  • High Organic Loading: The high COD and BOD can lead to "shock loading" in bioreactors if not managed properly, inhibiting microbial activity.[2]

  • High Free Fatty Acid (FFA) Content: The residual oil in POME often has high FFA levels, which complicates traditional base-catalyzed biodiesel production.[16]

  • Complex Composition: POME is a complex colloidal suspension of water, oil, and solids, which can make oil recovery and substrate utilization difficult.[10][17]

  • Process Instability: Biological systems for POME treatment are sensitive to fluctuations in temperature, pH, and substrate feeding rates.[2][15]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem: Low Biogas Yield and/or Methane Content

Symptoms: The volume of gas produced during anaerobic digestion is lower than expected, or the percentage of methane (CH4) in the biogas is below the typical 50-60%.

Possible Causes & Solutions:

  • Suboptimal pH: Methanogenic microbes are highly sensitive to pH and thrive in a range of 6.5-8.[15] POME's natural acidity can inhibit their activity.

    • Solution: Monitor the pH of the digester continuously. Adjust the influent POME to a pH of approximately 6.9-7.0 before feeding it into the reactor.[7][18]

  • Temperature Fluctuations: The microbes used for digestion operate optimally within specific temperature ranges (mesophilic: 35–40 °C; thermophilic: 55–70 °C).[15]

    • Solution: Ensure your bioreactor has a stable and consistent temperature control system. An optimal temperature of around 45°C has been reported for some systems.[2][19]

  • Irregular Feeding (Shock Loading): Irregular daily feeding of raw POME can cause significant variations in the Organic Loading Rate (OLR), leading to process instability and sludge washout.[2]

    • Solution: Implement a uniform and regular feeding schedule to maintain a stable OLR. An optimal OLR of 6 g VSS/L·d has been suggested for maximizing biogas production.[7][18]

  • Incorrect Carbon-to-Nitrogen (C/N) Ratio: An imbalanced C/N ratio can limit microbial growth and metabolic activity.

    • Solution: Analyze the C/N ratio of your POME feedstock. The optimal ratio for biogas production is around 30.[7][18] If necessary, co-digest with other substrates to balance the ratio.

Problem: Inefficient Oil Recovery or Low Free Fatty Acid (FFA) Yield for Biofuel Production

Symptoms: The yield of recovered oil from raw POME is low, or the subsequent enzymatic hydrolysis step produces a low concentration of FFAs.

Possible Causes & Solutions:

  • Entrapped Oil: The complex colloidal structure of POME can trap intracellular lipids, making them difficult to recover.[10][20]

    • Solution: Employ a physical pre-treatment method to disrupt the cell structures. Low-frequency ultrasonication has been shown to improve oil recovery yield by over 40%.[10][20]

  • Suboptimal Hydrolysis Conditions: The efficiency of enzymatic hydrolysis is highly dependent on reaction conditions.

    • Solution: Optimize the key parameters for the hydrolysis reaction. Studies have shown optimal conditions to be a temperature of 40°C, a water content of 50% v/v, and an agitation speed of 200 rpm.[8] Exceeding these values, especially for temperature and agitation, can decrease enzyme activity.[8]

Quantitative Data and Experimental Protocols

Data Presentation: Optimized Reaction Conditions

The following tables summarize optimized parameters for various POME valorization processes based on published research.

Table 1: Optimized Conditions for Biogas Production via Anaerobic Digestion

Parameter Optimal Value Reference(s)
pH 6.9 [7][18]
Temperature 45.4 °C (Mesophilic) [2][21]
Organic Loading Rate (OLR) 1.23 - 6 VSS g/L·d [7][18][21]
Carbon-to-Nitrogen (C/N) Ratio 30 [7][18]

| Inlet Total Solids (TS) | 46,370 mg/L |[21] |

Table 2: Optimized Conditions for POME Pretreatment & Conversion to Biofuel

Process Parameter Optimal Value Reference(s)
Ultrasonication (Oil Recovery) Amplitude 30.074% [10][20]
Duration 0.167 min [10][20]
Probe Immersion Depth 2 cm [10][20]
Enzymatic Hydrolysis (FFA) Temperature 40 °C [8]
Water Content 50% v/v [8]
Agitation Speed 200 rpm [8]

| Transesterification (Biodiesel) | Methanol-to-Oil Ratio | 7:1 |[16] |

Experimental Protocols

Protocol 1: General Methodology for Two-Step Biodiesel Production from POME

This protocol outlines the key steps for producing biodiesel from the high-FFA oil recovered from POME.

  • Oil Recovery & Pre-treatment:

    • Recover the residual oil from raw POME using a suitable method (e.g., centrifugation, solvent extraction).

    • To enhance yield, consider a pre-treatment step like ultrasonication under the optimized conditions listed in Table 2.[10][20]

  • Step 1: Acid Esterification (FFA Reduction):

    • The recovered oil likely has a high FFA content. This step converts FFAs into esters.

    • Use an acid catalyst such as sulfuric acid (H₂SO₄).

    • A methanol-to-oil molar ratio of 6:1 has been shown to be effective in reducing FFA content significantly.[16]

    • Heat the mixture at a controlled temperature (e.g., 60-65°C) with constant stirring for 1-2 hours.

    • Allow the layers to separate and remove the bottom layer (methanol, water, acid).

  • Step 2: Base Transesterification:

    • The oil from Step 1 now has a low FFA content and is suitable for base catalysis.

    • Use a base catalyst like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    • A methanol-to-oil molar ratio of 7:1 has been optimized for the highest biodiesel yield.[16]

    • Maintain the reaction at a controlled temperature (e.g., 60-65°C) with vigorous stirring for 1-2 hours.

  • Purification:

    • After the reaction, allow the mixture to settle. The top layer is biodiesel, and the bottom layer is glycerol.

    • Separate the biodiesel and wash it with warm distilled water to remove any residual catalyst, soap, and methanol.

    • Dry the washed biodiesel to remove any remaining water.

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate key processes and logical flows for POME valorization.

POME_Valorization_Workflow General POME Valorization Workflow POME POME Pretreatment Pretreatment POME->Pretreatment Valorization Pretreatment->Valorization Anaerobic Anaerobic Digestion Valorization->Anaerobic Hydrolysis Hydrolysis & Transesterification Valorization->Hydrolysis Fermentation Fermentation Valorization->Fermentation Biogas Biogas Anaerobic->Biogas Biofuel Biofuel Hydrolysis->Biofuel Other Biohydrogen, Bio-polyols, etc. Fermentation->Other

Caption: A simplified workflow showing the main pathways for converting POME into various value-added products.

Low_Biogas_Yield_Troubleshooting Troubleshooting Logic for Low Biogas Yield start Low Biogas Yield check_ph Is pH 6.5 - 8.0? start->check_ph adjust_ph Adjust pH of Influent POME check_ph->adjust_ph No check_temp Is Temperature Stable & Optimal? check_ph->check_temp Yes adjust_ph->check_ph adjust_temp Stabilize Reactor Temperature check_temp->adjust_temp No check_olr Is Feeding Regular & Uniform? check_temp->check_olr Yes adjust_temp->check_temp adjust_olr Implement Uniform Feeding Schedule check_olr->adjust_olr No monitor Monitor & Verify Improvement check_olr->monitor Yes adjust_olr->check_olr

Caption: A logical flowchart for diagnosing and resolving common causes of low biogas production.

Biodiesel_Production_Workflow Workflow for Biodiesel Production from POME POME POME Recovery Oil Recovery (e.g., Ultrasonication) POME->Recovery HighFFA High FFA Oil Recovery->HighFFA Esterification Acid Esterification HighFFA->Esterification LowFFA Low FFA Oil Esterification->LowFFA Transesterification Base Transesterification LowFFA->Transesterification Biodiesel Crude Biodiesel Transesterification->Biodiesel Purification Purification Biodiesel->Purification Final Purified Biodiesel Purification->Final

Caption: The sequential two-step process required to efficiently synthesize biodiesel from high-FFA POME oil.

References

Technical Support Center: 2,4,6,8-Tetraoxanonane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,4,6,8-Tetraoxanonane.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Low Overall Yield

Q1: My overall yield of polyoxymethylene dimethyl ethers (PODEn) is low. What are the potential causes and how can I improve it?

A1: Low overall yield in PODEn synthesis can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Incomplete Reaction: The reaction may not have reached equilibrium.

    • Solution: Increase the reaction time or temperature. However, be aware that excessively high temperatures can lead to side reactions. A typical temperature range is 70-200°C, with reaction times of several hours.

  • Catalyst Inactivity: The acid catalyst may be deactivated or not sufficiently active.

    • Solution: Ensure the catalyst is fresh and properly activated. If using a solid acid catalyst like an ion-exchange resin, ensure it has not been poisoned by impurities in the reactants. Consider increasing the catalyst loading, typically between 0.05% and 10% of the total reactant weight.

  • Suboptimal Reactant Ratio: The molar ratio of the formaldehyde source to the methanol source is crucial.

    • Solution: The optimal ratio can vary depending on the specific reactants and catalyst used. A common starting point is a molar ratio of formaldehyde to dimethoxymethane (DMM) of around 2:1. Experiment with different ratios to find the optimum for your system.

  • Presence of Water: While trace amounts of water can sometimes suppress side reactions, excessive water can lead to the decomposition of the desired products.[1][2]

    • Solution: Use anhydrous reactants and solvents where possible. If using aqueous formaldehyde, consider a pre-reaction step to remove excess water.

Low Selectivity for this compound (DMM₃)

Q2: The reaction produces a wide range of polyoxymethylene dimethyl ether oligomers, and the selectivity for the target this compound (DMM₃) is low. How can I improve the selectivity?

A2: The formation of a mixture of oligomers is a common challenge in this synthesis. Improving selectivity towards DMM₃ often involves careful control of reaction conditions and catalyst selection.

  • Catalyst Properties: The acidic properties and pore structure of the catalyst play a significant role in product distribution.[3]

    • Solution: Catalysts with medium-strength acid sites have been shown to favor the formation of DMM₃₋₈.[3] Consider screening different solid acid catalysts, such as various types of zeolites (e.g., HZSM-5, Hβ) or functionalized resins, to find one that provides the best selectivity for DMM₃.

  • Reaction Temperature and Time: These parameters influence the equilibrium distribution of the oligomers.

    • Solution: Lower reaction temperatures generally favor the formation of shorter-chain oligomers. Systematically vary the reaction temperature and monitor the product distribution over time using techniques like gas chromatography (GC) to identify the optimal conditions for maximizing DMM₃.

  • Reactant Feed Strategy: The way reactants are introduced can affect the product distribution.

    • Solution: A continuous or semi-batch process where one reactant is added gradually to the other in the presence of the catalyst might offer better control over the oligomerization process compared to a batch reaction.

Product Purity Issues

Q3: After purification by distillation, my this compound is still impure. What are the likely contaminants and how can I remove them?

A3: Impurities in the final product can be unreacted starting materials, other oligomers, or side-products.

  • Close Boiling Points of Oligomers: The boiling points of the different PODEn oligomers can be close, making their separation by simple distillation challenging.

    • Solution: Employ fractional distillation with a high-efficiency column (e.g., a spinning band distillation column) for better separation. Optimize the distillation parameters such as reflux ratio and temperature gradient.

  • Presence of Water and Methanol: These are common byproducts and can be difficult to completely remove.

    • Solution: Use a drying agent or azeotropic distillation to remove water. Methanol can typically be separated by fractional distillation.

  • Formation of Side-Products: Side reactions can lead to the formation of impurities like methyl formate or formic acid.[4]

    • Solution: Optimizing reaction conditions (e.g., lower temperature, shorter reaction time, presence of a small amount of water) can minimize the formation of these byproducts.[4] If present, they may be removable by careful fractional distillation or by washing the organic phase with a mild base to remove acidic impurities (followed by drying).

Frequently Asked Questions (FAQs)

Q4: What are the recommended starting materials for the synthesis of this compound?

A4: The most common starting materials are a formaldehyde source and a methanol source.

  • Formaldehyde Source: Paraformaldehyde or trioxane are frequently used.

  • Methanol Source: Methanol or dimethoxymethane (methylal) are common choices.

Q5: What type of catalyst is most effective for this synthesis?

A5: Acidic catalysts are required. Solid acid catalysts are often preferred as they are easily separable from the reaction mixture. Examples include:

  • Ion-exchange resins (e.g., Amberlyst, NKC-9)[4]

  • Zeolites (e.g., HZSM-5, Hβ, HMCM-22)[3]

  • Modified metal oxides

The choice of catalyst can significantly impact the product distribution.

Q6: What analytical techniques are suitable for monitoring the reaction and assessing product purity?

A6: Gas chromatography (GC) is the primary technique used to monitor the progress of the reaction and to determine the composition of the product mixture.[5] Gas chromatography-mass spectrometry (GC-MS) can be used to identify the different oligomers and any byproducts.

Q7: Is the presence of water in the reaction mixture always detrimental?

A7: While a large amount of water is generally undesirable as it can lead to product decomposition, some studies suggest that a trace amount of water (less than 2 wt%) can actually be beneficial by suppressing the formation of certain unrecyclable by-products like methyl formate and formic acid.[4]

Data Presentation

Table 1: Influence of Catalyst on Product Distribution in Polyoxymethylene Dimethyl Ether Synthesis

CatalystTemperature (°C)Pressure (MPa)DMM₃ Yield (%)DMM₃₋₈ Yield (%)Reference
HZSM-51300.6Not specifiedNot specifiedCN103880612A
Not specifiedNot specifiedNot specified13.78[3]
HMCM-22Not specifiedNot specifiedNot specified29.39[3]
NKC-9 Resin80Not specifiedNot specified55.86 (as PODE₃₋₈)[2]

Note: Direct yield for DMM₃ is often not reported individually but as part of a fraction (e.g., DMM₃₋₅ or DMM₃₋₈).

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Polyoxymethylene Dimethyl Ethers

This protocol provides a general guideline for the synthesis of a mixture of polyoxymethylene dimethyl ethers, including this compound.

Materials:

  • Dimethoxymethane (DMM)

  • Paraformaldehyde

  • Acid catalyst (e.g., NKC-9 ion-exchange resin)

  • Anhydrous solvent (optional, e.g., cyclohexane)

Procedure:

  • To a stirred reactor, add dimethoxymethane and the acid catalyst.

  • Gradually add paraformaldehyde to the mixture. The molar ratio of formaldehyde (from paraformaldehyde) to DMM should be optimized, with a starting point of approximately 2:1.

  • Heat the reaction mixture to the desired temperature (e.g., 80°C) and maintain for a set period (e.g., 4-8 hours).

  • Monitor the reaction progress by taking aliquots and analyzing them by GC.

  • After the reaction is complete, cool the mixture and separate the catalyst by filtration.

  • The resulting liquid product is a mixture of PODEn oligomers.

Protocol 2: Purification by Fractional Distillation

Procedure:

  • Set up a fractional distillation apparatus with a high-efficiency column.

  • Charge the crude PODEn mixture to the distillation flask.

  • Carefully heat the mixture and collect the fractions at their respective boiling points. The boiling point of this compound is approximately 158-159°C at atmospheric pressure.[5]

  • Analyze the collected fractions by GC to determine their purity.

Visualizations

Troubleshooting_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_solutions Potential Solutions Start Low Yield or Purity Issue Check_Reactants 1. Verify Reactant Quality & Stoichiometry Start->Check_Reactants Check_Conditions 2. Evaluate Reaction Conditions Start->Check_Conditions Check_Catalyst 3. Assess Catalyst Performance Start->Check_Catalyst Check_Distillation 4. Optimize Purification Start->Check_Distillation Sol_Reactants Use pure/dry reactants Adjust molar ratio Check_Reactants->Sol_Reactants Sol_Conditions Optimize temperature & time Control water content Check_Conditions->Sol_Conditions Sol_Catalyst Use fresh/active catalyst Screen different catalysts Check_Catalyst->Sol_Catalyst Sol_Distillation Use high-efficiency column Optimize reflux ratio Check_Distillation->Sol_Distillation Improved_Outcome Improved Yield & Purity Sol_Reactants->Improved_Outcome Sol_Conditions->Improved_Outcome Sol_Catalyst->Improved_Outcome Sol_Distillation->Improved_Outcome

Caption: Troubleshooting workflow for low yield and purity.

Synthesis_Pathway cluster_reactants Reactants cluster_products Products DMM Dimethoxymethane (DMM) (Methanol Source) Catalyst Acid Catalyst DMM->Catalyst PF Paraformaldehyde (Formaldehyde Source) PF->Catalyst DMM2 2,4,6-Trioxaheptane (DMM₂) Catalyst->DMM2 DMM3 This compound (DMM₃) (Target Product) Catalyst->DMM3 DMM4 2,4,6,8,10-Pentaoxaundecane (DMM₄) Catalyst->DMM4 Other_Oligomers Other Oligomers (DMMn) Catalyst->Other_Oligomers

Caption: General synthesis pathway for this compound.

References

Degradation pathways of 2,4,6,8-Tetraoxanonane in storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,4,6,8-Tetraoxanonane

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the storage and degradation of this compound. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a cool, dry place, with recommended temperatures between 2-8°C.[1] The container should be tightly sealed to prevent moisture ingress and exposure to light. It is stable under these recommended storage conditions and has a shelf life of approximately two years.[2][3]

Q2: My assay of this compound shows decreasing purity over time, even under recommended storage conditions. What could be the cause?

A decrease in purity despite recommended storage could be due to several factors:

  • Moisture Contamination: The presence of even trace amounts of water can lead to slow hydrolysis, especially if the sample has been exposed to acidic contaminants. Polyacetals are susceptible to acid-catalyzed hydrolysis.[1][3][4]

  • Container Integrity: If the container is not properly sealed, it can allow for the ingress of moisture and atmospheric oxygen, which may contribute to hydrolytic and oxidative degradation, respectively.

  • Repeated Freeze-Thaw Cycles: While not explicitly documented for this compound, repeated temperature fluctuations can potentially accelerate degradation in some chemical substances.

Q3: What are the likely degradation pathways for this compound?

While specific studies on this compound are limited, based on its polyacetal structure, the primary degradation pathways are inferred to be:

  • Acid-Catalyzed Hydrolysis: This is a common degradation pathway for acetals, where the ether linkages are cleaved in the presence of an acid and water to yield alcohols and aldehydes.[3][5][6]

  • Thermal Decomposition: At elevated temperatures, polyacetals can undergo chain scission, which may lead to the formation of smaller volatile molecules. For instance, the related polymer polyoxymethylene is known to release formaldehyde upon thermal degradation.[7][8]

  • Oxidative Degradation: Exposure to oxidizing agents or atmospheric oxygen, potentially accelerated by light or heat, can lead to the formation of radical species and subsequent chain cleavage.[2][9]

Q4: What analytical methods are suitable for assessing the stability and purity of this compound?

To monitor the purity and detect potential degradation products, the following analytical techniques are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile degradation products.[10][11]

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can be developed to separate the parent compound from its degradation products, allowing for accurate quantification of purity over time.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to identify the chemical structure of degradation products.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to monitor changes in functional groups, which may indicate degradation.

Troubleshooting Guides

Issue 1: Unexpected Peak in Chromatogram During Purity Analysis

  • Possible Cause: A new peak may indicate the presence of a degradation product.

  • Troubleshooting Steps:

    • Identify the Peak: Use a mass spectrometer (e.g., GC-MS or LC-MS) to identify the molecular weight and fragmentation pattern of the unknown peak. Compare this with the potential degradation products listed in Table 1.

    • Review Storage Conditions: Ensure that the material has been stored according to the recommended conditions (2-8°C, dry, tightly sealed).

    • Check for Contaminants: Verify that all solvents and reagents used in your analysis are pure and that there has been no cross-contamination. Acidic impurities in solvents can catalyze hydrolysis.

Issue 2: Change in Physical Appearance (e.g., Color Change, Cloudiness)

  • Possible Cause: A change in physical appearance can be a sign of significant degradation or polymerization.

  • Troubleshooting Steps:

    • Do Not Use: If the material's appearance has changed, it is recommended not to use it in critical experiments.

    • Analyze a Sample: If possible, analyze a small sample using the analytical methods mentioned above to identify the cause of the change.

    • Review Handling Procedures: Ensure that the material is not being exposed to high temperatures, direct sunlight, or incompatible materials during handling.

Quantitative Data Summary

Due to the limited publicly available data specifically for this compound, the following table summarizes the inferred degradation pathways and potential products based on the general chemistry of polyacetals.

Degradation PathwayPromoting ConditionsPotential Degradation ProductsAnalytical Method
Acid-Catalyzed Hydrolysis Presence of water and acid (low pH)Formaldehyde, Methanol, DimethoxymethaneGC-MS, HPLC
Thermal Decomposition High temperatures (processing temperatures >190°C may initiate degradation)Formaldehyde, Carbon Monoxide, MethaneTGA, GC-MS
Oxidative Degradation Exposure to oxygen, light, heat, and/or oxidizing agentsFormic acid, Methyl formate, various radical speciesGC-MS, HPLC, FTIR

Experimental Protocols

Protocol: Accelerated Stability Study of this compound

This protocol outlines a general procedure for conducting an accelerated stability study to predict the shelf-life of this compound.

  • Materials and Equipment:

    • This compound (high purity)

    • Vials with inert, airtight caps

    • Stability chambers or ovens set to 25°C/60% RH, 40°C/75% RH, and 60°C/75% RH

    • HPLC with a suitable column (e.g., C18) and detector (e.g., UV or RI)

    • GC-MS system

    • Analytical balance

  • Sample Preparation:

    • Aliquot this compound into a sufficient number of vials for all time points and conditions.

    • Tightly seal the vials.

    • Prepare a "time zero" sample for immediate analysis.

  • Stability Study Conditions:

    • Place the vials in the stability chambers at the following conditions:

      • 25°C / 60% Relative Humidity (RH)

      • 40°C / 75% RH

      • 60°C / 75% RH

    • A control set of samples should be stored under the recommended long-term storage condition of 5 ± 3°C.

  • Time Points for Analysis:

    • Analyze samples at predetermined intervals. Suggested time points for an accelerated study are: 0, 1, 2, 4, and 8 weeks.

  • Analytical Procedure:

    • At each time point, remove a vial from each storage condition.

    • Allow the vial to equilibrate to room temperature.

    • Prepare a solution of known concentration in a suitable solvent (e.g., acetonitrile).

    • Analyze the sample by a validated stability-indicating HPLC method to determine the purity of this compound.

    • If significant degradation is observed, analyze the sample by GC-MS to identify the degradation products.

  • Data Analysis:

    • Plot the percentage of remaining this compound against time for each condition.

    • Use the data from the accelerated conditions (40°C and 60°C) to model the degradation kinetics, often using the Arrhenius equation to predict the shelf-life at the recommended storage temperature.

Visualizations

Inferred Acid-Catalyzed Hydrolysis Pathway TON This compound Protonation Protonation of Oxygen TON->Protonation + H+ Carbocation Carbocation Intermediate Protonation->Carbocation Water_Attack Nucleophilic Attack by Water Carbocation->Water_Attack + H2O Hemiacetal Hemiacetal Intermediate Water_Attack->Hemiacetal Deprotonation Deprotonation Hemiacetal->Deprotonation Formaldehyde Formaldehyde Deprotonation->Formaldehyde Methanol Methanol Deprotonation->Methanol Dimethoxymethane Dimethoxymethane Deprotonation->Dimethoxymethane

Caption: Inferred acid-catalyzed hydrolysis of this compound.

Hypothetical Thermal Degradation Pathway TON This compound Heat High Temperature TON->Heat Chain_Scission Homolytic Chain Scission Heat->Chain_Scission Radicals Radical Intermediates Chain_Scission->Radicals Unzipping Chain 'Unzipping' Radicals->Unzipping Formaldehyde Formaldehyde Unzipping->Formaldehyde Other_Fragments Other Volatile Fragments Unzipping->Other_Fragments Experimental Workflow for Stability Testing Start Start: High Purity this compound Aliquot Aliquot into Vials Start->Aliquot Time_Zero Time Zero Analysis (HPLC, GC-MS) Aliquot->Time_Zero Storage Place in Stability Chambers (25°C, 40°C, 60°C) Aliquot->Storage Sampling Sample at Time Points (e.g., 0, 1, 2, 4, 8 weeks) Storage->Sampling Analysis Analyze Samples (HPLC, GC-MS) Sampling->Analysis Data Collect and Analyze Data Analysis->Data Kinetics Model Degradation Kinetics Data->Kinetics Shelf_Life Predict Shelf-Life Kinetics->Shelf_Life

References

Technical Support Center: Mitigating NOx Emissions with POME Additives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists utilizing Palm Oil Mill Effluent (POME) and its derivatives as additives in engine fuel to mitigate Nitrogen Oxide (NOx) emissions.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation.

Issue/ObservationPotential Cause(s)Recommended Action(s)
Engine Fails to Start or Runs Rough - Fuel Filter Clogging: POME, especially in its raw or less refined forms, can contain suspended solids. Biodiesel (POME Methyl Ester) can also loosen existing deposits in the fuel tank.[1] - High Fuel Viscosity: POME and its derivatives can have a higher viscosity than conventional diesel, affecting fuel atomization.[1] - Poor Fuel Homogeneity: Inadequate mixing of the POME additive with the base fuel can lead to inconsistent combustion.- Pre-filter the fuel blend: Use a finer micron filter before the fuel enters the engine's primary filter. - Inspect and clean/replace fuel filters frequently: This is especially important in the initial stages of using a new blend. - Consider pre-heating the fuel: This can lower the viscosity, particularly in cooler ambient temperatures. - Use a high-shear mixer or ultrasonic emulsifier: Ensure a stable and homogenous blend.[2]
Increased Smoke (Particulate Matter) Emissions - Incomplete Combustion: This can be due to poor atomization from high viscosity or large droplet size in emulsified fuels. - High Concentration of POME Additive: An excessive amount of certain POME derivatives can lead to poor combustion characteristics.- Optimize the fuel injection pressure: Higher injection pressures can improve atomization. - Adjust the blend ratio: Systematically decrease the percentage of the POME additive to find the optimal balance between NOx reduction and other emissions. - Ensure proper engine operating temperature: Cold engines are more prone to incomplete combustion.
Higher than Expected Carbon Monoxide (CO) and Hydrocarbon (HC) Emissions - Lower Combustion Temperature: While beneficial for NOx reduction, excessively low combustion temperatures (often due to the water content in POME emulsions) can hinder the complete oxidation of fuel.[3] - Rich Fuel-Air Mixture: Inaccurate fuel delivery or air intake can lead to a rich combustion environment.- Monitor combustion chamber temperature: If possible, use appropriate sensors to gather data. - Optimize the water content in emulsified fuels: If preparing your own emulsion, experiment with lower water percentages. - Check and calibrate the engine's air intake and fuel delivery systems.
Inconsistent NOx Reduction Results - Variable POME Feedstock Composition: The chemical and physical properties of POME can vary between batches and sources.[4][5] - Unstable Fuel Emulsion: If using an emulsified fuel, separation of water and oil phases will lead to erratic combustion and emissions. - Changes in Engine Load and Speed: NOx emissions are highly dependent on engine operating conditions.[6][7]- Characterize each new batch of POME: Analyze properties like water content, viscosity, and elemental composition. - Regularly check the stability of your fuel blend: Use visual inspection or more advanced techniques to ensure homogeneity. Consider the use of stabilizing surfactants. - Maintain consistent engine operating parameters: Ensure that comparisons are made under identical engine load and speed conditions.
Engine Power Loss - Lower Calorific Value of the Blend: POME and especially water-emulsified fuels have a lower energy content per unit volume compared to pure diesel.[8] - Reduced Brake Thermal Efficiency: Some studies have noted a decrease in brake thermal efficiency with certain POME blends.[2]- This is an expected trade-off: Quantify the power loss and determine if it is within acceptable limits for the experimental goals. - Optimize the blend for Brake Thermal Efficiency (BTE): Some additives, like isobutanol, have been shown to improve BTE in POME blends.[9]

Frequently Asked Questions (FAQs)

1. What is POME and why is it used as a fuel additive?

Palm Oil Mill Effluent (POME) is a wastewater byproduct from the palm oil extraction process.[10] It is rich in organic compounds and has a high water content.[5][10] It is investigated as a fuel additive, either in its raw form, as an emulsion, or after being converted to biodiesel (Palm Oil Methyl Ester - POME), because it has the potential to reduce harmful NOx emissions from diesel engines.[6][7]

2. How does adding POME to diesel fuel reduce NOx emissions?

There are several proposed mechanisms:

  • Lowering Combustion Temperature: POME often contains water, which, when emulsified with fuel, absorbs heat during vaporization in the combustion chamber.[11] Lower peak combustion temperatures are a primary factor in reducing the formation of thermal NOx.[12]

  • Improved Combustion: POME-based biodiesel has a higher oxygen content and cetane number.[6][7] This can lead to a shorter ignition delay and more complete combustion, reducing the formation of fuel-rich zones where NOx is often formed.[6][7]

  • Dilution Effect: The presence of water vapor and other non-combustible components from POME can dilute the concentration of oxygen and nitrogen in the combustion chamber, further inhibiting NOx formation.[12]

3. What kind of NOx reduction can I expect?

The percentage of NOx reduction varies significantly based on the type of POME additive, the blend ratio, engine type, and operating conditions. Studies have reported NOx reductions ranging from approximately 12% to over 30% when using POME biodiesel with antioxidant additives.[2] Blends with 15% POME have shown a 25% lower NOx emission compared to blends with 5% POME.[6][7]

4. Do I need to modify my engine to use POME-diesel blends?

For lower blend ratios (e.g., up to 20% POME biodiesel, known as B20), most standard diesel engines do not require significant modifications.[6] However, it is crucial to monitor for issues like filter plugging, especially when first introducing the blend.[1] For higher blend ratios or when using raw POME emulsions, modifications to the fuel delivery system or the use of pre-heating may be necessary.

5. What are the main challenges associated with using POME as a fuel additive?

The primary challenges include:

  • High Water Content and Free Fatty Acids (FFA): Raw POME has a high water and FFA content, which can cause corrosion and stability issues.[4][13]

  • Increased Fuel Consumption: Due to the lower energy density of POME blends, Brake Specific Fuel Consumption (BSFC) may increase.[2]

  • Potential for Increased Other Emissions: While NOx is often reduced, there can be an increase in CO, HC, and smoke emissions under certain conditions if combustion is not optimized.[3]

  • Feedstock Variability: The composition of POME can be inconsistent, affecting the properties of the fuel blend.[4]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the use of POME additives.

Table 1: Effect of POME Biodiesel Blends with Antioxidants on Engine Performance and Emissions

Fuel BlendBrake Specific Fuel Consumption (BSFC) Increase (%)Brake Thermal Efficiency (BTE) Reduction (%)NOx Emission Reduction (%)
B20 (20% POME Biodiesel)8.33 - 23.278.40 - 24.95-
B20 + Antioxidants (BHT/BHA)8.33 - 23.278.40 - 24.9512.92 - 30.54

Data sourced from a study using a Yanmar TF120M single-cylinder diesel engine at a constant speed of 1800 rpm with various loads.[2]

Table 2: Comparison of Different POME Blend Ratios on Emissions

POME Percentage in BlendAverage CO Reduction (vs. 5% POME)NOx Emission Reduction (vs. 5% POME)
10%--
15%53%25%

Data from experiments conducted at a constant engine speed of 2000 rpm with variable engine loads.[6][7]

Experimental Protocols

Protocol 1: Preparation of POME Biodiesel-Diesel Blends with Antioxidants

  • Source Materials: Obtain commercial-grade diesel fuel, POME biodiesel (Palm Oil Methyl Ester), and antioxidant additives such as Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA).

  • Blending:

    • To prepare a B20 blend, measure 80% diesel and 20% POME biodiesel by volume into a suitable container.

    • For antioxidant-treated blends, add the specified concentration of the antioxidant (e.g., 1000 ppm or 1500 ppm) to the B20 blend.

  • Homogenization:

    • Use a Hielscher UP400S ultrasonic emulsifier (or equivalent) to mix the fuel blends.

    • Operate the emulsifier at 20% of its maximum stirring speed for a sufficient duration to ensure a homogenous mixture.[2]

  • Storage: Store the prepared fuel blends in sealed, labeled containers away from direct sunlight.

Protocol 2: Engine Testing and Emission Analysis

  • Engine Setup:

    • Utilize a single-cylinder diesel engine (e.g., Yanmar TF120M) coupled to a dynamometer to control engine load.[2]

    • Ensure the engine is in good working condition and has been warmed up to a stable operating temperature using standard diesel fuel.

  • Fuel Switching:

    • Purge the engine's fuel system completely with the test fuel blend before starting measurements. Run the engine on the test fuel for a stabilization period.

  • Test Procedure:

    • Set the engine to a constant speed (e.g., 1800 rpm or 2000 rpm).[2][7]

    • Apply a series of increasing engine loads using the dynamometer, recording data at each set point.

  • Data Acquisition:

    • Use a portable gas analyzer to measure the concentration of NOx, CO, and other relevant gases in the exhaust.[7]

    • Simultaneously record engine performance data, including fuel consumption rate, torque, and speed, to calculate BSFC and BTE.

  • Data Analysis:

    • For each test fuel, plot the measured emissions and performance parameters against the engine load.

    • Calculate the percentage change in emissions and performance relative to a baseline fuel (e.g., standard diesel or a B20 blend without additives).

Visualizations

Experimental_Workflow cluster_prep Fuel Preparation cluster_test Engine Testing cluster_analysis Data Analysis POME Source POME Derivative (e.g., Biodiesel) Blend Measure & Blend (e.g., B20) POME->Blend Diesel Source Diesel Fuel Diesel->Blend Additives Source Additives (e.g., Antioxidants) Additives->Blend Homogenize Homogenize (Ultrasonic Mixer) Blend->Homogenize Engine_Setup Engine Setup & Warm-up Homogenize->Engine_Setup Run_Test Run Engine with Test Fuel under Variable Loads Engine_Setup->Run_Test Measure_Emissions Measure Emissions (Gas Analyzer) Run_Test->Measure_Emissions Measure_Performance Measure Performance (Dynamometer) Run_Test->Measure_Performance Analyze Analyze Data (NOx, CO, BSFC, BTE) Measure_Emissions->Analyze Measure_Performance->Analyze Compare Compare Results to Baseline Analyze->Compare Conclusion Draw Conclusions Compare->Conclusion

Caption: Workflow for POME additive engine emissions testing.

NOx_Reduction_Pathway cluster_props Key Fuel Properties cluster_effects Combustion Effects POME POME Additive (Emulsion or Biodiesel) Water Increased Water Content POME->Water Oxygen Increased Oxygen Content POME->Oxygen Cetane Higher Cetane Number POME->Cetane Temp Lower Peak Combustion Temperature Water->Temp Heat Absorption (Vaporization) Complete More Complete Combustion Oxygen->Complete Ignition Shorter Ignition Delay Cetane->Ignition Outcome Reduced NOx Formation Temp->Outcome Ignition->Complete Complete->Outcome

Caption: Logical pathways for NOx reduction using POME additives.

References

Technical Support Center: Purification of Crude 2,4,6,8-Tetraoxanonane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of crude 2,4,6,8-Tetraoxanonane.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying crude this compound?

A1: The most effective and commonly reported method for the purification of crude this compound is flash column chromatography using silica gel as the stationary phase and a gradient of ethyl acetate in hexanes as the mobile phase.[1]

Q2: What is the expected appearance of pure this compound?

A2: Purified this compound is a colorless oil.[1] The crude product, before purification, may appear as a pale, yellow oil.[1]

Q3: What level of purity can be expected after flash column chromatography?

A3: Purity levels of around 97.0% to 97.3% have been reported for this compound after purification by flash column chromatography.[1]

Q4: What are the common side products or impurities in the synthesis of this compound?

A4: A known side product that can be present in the crude mixture is a constitutional isomer of this compound.[1] Unreacted starting materials may also be present as impurities.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield of Purified Product Incomplete elution from the column.Ensure the column is flushed with a sufficiently polar solvent (e.g., a higher percentage of ethyl acetate) after collecting the main product fractions to elute any remaining product.
Decomposition of the product on silica gel.This compound is an acetal and may be sensitive to acidic conditions. Use neutralized silica gel or add a small amount of a non-nucleophilic base (e.g., triethylamine) to the eluent.
Co-elution of the product with impurities.Optimize the solvent gradient. A shallower gradient may improve separation.
Impure Fractions Poor separation of the product from side products.Adjust the eluent system. A less polar solvent system may increase the retention time of the product on the column, allowing for better separation from more polar impurities, and vice-versa.
Overloading the column with crude material.As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.
Cracks or channels in the silica gel bed.Ensure the silica gel is packed uniformly. Dry packing followed by careful wetting with the eluent can help create a homogeneous column.[1]
Product is a Yellow Oil Instead of Colorless Presence of persistent colored impurities.Further purification by a second column chromatography or distillation under reduced pressure might be necessary.
Degradation of the product.Store the purified product at a low temperature (e.g., 2-8°C) and under an inert atmosphere to prevent degradation.[2]
No Product Detected in Eluted Fractions Incorrect solvent system (too polar or not polar enough).Monitor the elution process using Thin Layer Chromatography (TLC) to identify the fractions containing the product.
Product did not adsorb to the silica gel.Ensure the crude product is properly loaded onto the column. Adsorbing the crude oil onto a small amount of silica gel before loading can improve results.[1]

Quantitative Data Summary

ParameterValueReference
Purity (qNMR)97.0% - 97.3%[1]
Yield83%[1]
Appearance of Crude ProductPale, yellow oil[1]
Appearance of Purified ProductColorless oil[1]

Experimental Protocol: Flash Column Chromatography

This protocol is adapted from a reported procedure for the purification of a structurally related compound.[1]

1. Column Preparation:

  • A glass chromatography column (e.g., 5 cm inner diameter x 30 cm length) is charged with silica gel (approximately 60 g).

  • The column is dry-packed, and the silica gel is settled by eluting with 5% v/v ethyl acetate in hexanes until the column is homogeneous and cool.

2. Sample Loading:

  • The crude oil (e.g., ~3.5 g) is dissolved in a minimal amount of dichloromethane (e.g., 35 mL).

  • A small amount of silica gel (e.g., 5 g) is added to this solution.

  • The solvent is removed by rotary evaporation, followed by high vacuum, to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.

  • This adsorbed sample is then carefully loaded onto the top of the prepared column.

  • A thin layer of sand (e.g., 1 cm) is added on top of the sample.

3. Elution:

  • The column is eluted with a step gradient of ethyl acetate in hexanes:

    • 300 mL of 5% v/v ethyl acetate/hexanes

    • 2000 mL of 10% v/v ethyl acetate/hexanes

    • 800 mL of 20% v/v ethyl acetate/hexanes

  • Fractions are collected in appropriately sized test tubes.

4. Fraction Analysis and Product Isolation:

  • The collected fractions are analyzed by a suitable method (e.g., TLC) to identify those containing the pure product.

  • The fractions containing only the desired product are combined.

  • The solvent is removed under reduced pressure using a rotary evaporator, followed by high vacuum, to afford the purified this compound as a colorless oil.

Visualizations

experimental_workflow cluster_prep Preparation cluster_elution Elution cluster_analysis Analysis & Isolation prep_column Prepare Silica Gel Column load_sample Load Crude Sample prep_column->load_sample elute_column Elute with Solvent Gradient load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions analyze_fractions Analyze Fractions (TLC) collect_fractions->analyze_fractions combine_fractions Combine Pure Fractions analyze_fractions->combine_fractions remove_solvent Remove Solvent combine_fractions->remove_solvent final_product Purified Product remove_solvent->final_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_yield Low Yield Solutions cluster_purity Impurity Solutions start Purification Issue low_yield Low Yield? start->low_yield impure_fractions Impure Fractions? low_yield->impure_fractions No check_elution Incomplete Elution? -> Flush with more polar solvent low_yield->check_elution Yes optimize_gradient Poor Separation? -> Optimize solvent gradient impure_fractions->optimize_gradient Yes check_decomposition Decomposition on Silica? -> Use neutral silica/add base check_elution->check_decomposition end_node Problem Solved check_decomposition->end_node check_loading Column Overloaded? -> Reduce sample amount optimize_gradient->check_loading check_packing Poor Packing? -> Repack column carefully check_loading->check_packing check_packing->end_node

References

Validation & Comparative

2,4,6,8-Tetraoxanonane (PODE3) as a Fuel Additive: A Performance Comparison with Other Polyoxymethylene Dimethyl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Polyoxymethylene Dimethyl Ether (POME) Performance in Diesel Engines, Supported by Experimental Data.

2,4,6,8-Tetraoxanonane, also known as PODE3, is a member of the polyoxymethylene dimethyl ether (POME or PODEn) family of oxygenated fuel additives. These additives have garnered significant interest for their potential to reduce harmful emissions from diesel engines. This guide provides a comprehensive comparison of the performance of this compound against other POME oligomers, supported by experimental data from various studies.

Performance Comparison of POME Fuel Additives

The performance of POME as a diesel fuel additive is significantly influenced by its chemical structure, specifically the number of oxymethylene units (n) in its CH3O(CH2O)nCH3 molecular chain. This comparison focuses on key performance indicators such as engine emissions, combustion characteristics, and fuel efficiency.

Engine Emissions

The addition of POMEs to diesel fuel has a notable impact on the emission profile of the engine, primarily due to their high oxygen content and the absence of carbon-carbon (C-C) bonds in their molecular structure.

Soot and Particulate Matter (PM): One of the most significant advantages of POME additives is the substantial reduction in soot and particulate matter emissions. The oxygen inherent in the POME molecule promotes more complete combustion, reducing the formation of soot precursors. Studies have consistently shown that as the blending ratio of POME increases, soot emissions decrease significantly. For instance, the addition of a 20% PODE3-4 blend to diesel has been shown to reduce soot emissions by 36.2%.

Nitrogen Oxides (NOx): The effect of POMEs on NOx emissions is more complex and can vary depending on engine operating conditions and the specific POME used. Some studies report a slight increase in NOx emissions with the addition of POME, while others have found that PODE3 and PODE4 can comparably reduce NOx emissions. The reduction is often attributed to a decrease in the mean chamber temperature due to the lower heating value of POMEs compared to diesel.

Carbon Monoxide (CO) and Hydrocarbons (HC): The addition of POMEs generally leads to a reduction in CO and unburned hydrocarbon emissions. This is again attributed to the improved combustion efficiency resulting from the fuel-bound oxygen. For example, a 20% PODE3-4 blend in diesel has been observed to reduce THC and CO emissions by 41.5% and 47.6%, respectively. In a direct comparison, PODE4 showed a greater reduction in HC emissions than PODE3.

Emission TypePODE3 (this compound)Other POMEs (PODE4)General POME Blends (PODE3-4)
Soot/PMSignificant ReductionSignificant ReductionSignificant Reduction (e.g., 36.2% with 20% blend)
NOxComparable reduction to PODE4Comparable reduction to PODE3Mixed results, some studies show slight increase
COReductionReductionSignificant Reduction (e.g., 47.6% with 20% blend)
HCReductionGreater reduction than PODE3Significant Reduction (e.g., 41.5% with 20% blend)
Combustion Characteristics

The introduction of POME additives into diesel fuel alters its combustion characteristics, which in turn affects engine performance and emissions.

Ignition Delay: POME additives have been shown to retard the ignition delay. This is the period between the start of injection and the start of combustion.

Combustion Duration: The addition of POMEs tends to shorten the combustion duration, leading to a more rapid and efficient burning process.

Combustion CharacteristicPODE3 (this compound)Other POMEs (PODE4)
Ignition DelayRetardedRetarded
Combustion DurationShortenedShortened
Fuel Efficiency

The impact of POME additives on fuel efficiency is a trade-off between improved combustion efficiency and the lower energy density (heating value) of the additives compared to diesel fuel.

Brake Thermal Efficiency (BTE): Some studies have shown that POME-diesel blends can improve the brake thermal efficiency of the engine.

Brake Specific Fuel Consumption (BSFC): Due to the lower heating value of POMEs, the brake specific fuel consumption may increase, meaning more fuel is consumed to produce the same amount of power.

Fuel Efficiency MetricPOME-Diesel Blends
Brake Thermal Efficiency (BTE)Can be improved
Brake Specific Fuel Consumption (BSFC)May increase

Experimental Protocols

The data presented in this guide is based on experiments conducted on various diesel engines under controlled laboratory conditions. A typical experimental setup and procedure are outlined below.

Experimental Setup

A common experimental setup for evaluating the performance of fuel additives in a diesel engine includes:

  • Engine: A single-cylinder or multi-cylinder compression-ignition (diesel) engine.

  • Dynamometer: To control the engine speed and load.

  • Fuel System: A high-pressure common-rail injection system.

  • Emissions Analyzers: To measure the concentrations of NOx, CO, HC, and soot/particulate matter in the exhaust gas.

  • Data Acquisition System: To record engine operating parameters such as cylinder pressure, injection timing, and fuel consumption.

Experimental_Workflow cluster_preparation Fuel Preparation cluster_engine_testing Engine Testing cluster_data_acquisition Data Acquisition cluster_analysis Data Analysis Fuel_Blending Blend Diesel with POME Additives Fuel_Properties Characterize Fuel Properties Fuel_Blending->Fuel_Properties Engine_Setup Setup Diesel Engine and Dynamometer Test_Conditions Set Engine Speed and Load Engine_Setup->Test_Conditions Fuel_Injection Inject Fuel Blend Test_Conditions->Fuel_Injection Emission_Measurement Measure Exhaust Emissions Fuel_Injection->Emission_Measurement Performance_Measurement Record Engine Performance Data Fuel_Injection->Performance_Measurement Combustion_Analysis Analyze Combustion Characteristics Fuel_Injection->Combustion_Analysis Data_Comparison Compare Performance of Different Fuel Blends Emission_Measurement->Data_Comparison Performance_Measurement->Data_Comparison Combustion_Analysis->Data_Comparison

Caption: A typical experimental workflow for evaluating POME fuel additives.

Test Procedure
  • Fuel Preparation: Blends of a base diesel fuel and different POME additives (e.g., PODE3, PODE4) are prepared at various volume percentages.

  • Engine Operation: The engine is operated at various steady-state conditions, typically defined by engine speed (e.g., 1500 rpm) and load (e.g., Brake Mean Effective Pressure - BMEP).

  • Data Collection: For each fuel blend and operating condition, data on engine performance (torque, power, fuel consumption) and emissions are recorded. In-cylinder pressure data is also collected to analyze combustion characteristics.

  • Analysis: The collected data is analyzed to compare the performance of the different POME-diesel blends against the baseline pure diesel fuel.

Signaling Pathways and Logical Relationships

The mechanism by which POME additives improve engine performance and reduce emissions can be visualized as a logical flow.

POME_Mechanism POME_Additive POME Additive (e.g., this compound) High_Oxygen High Oxygen Content POME_Additive->High_Oxygen No_CC_Bonds Absence of C-C Bonds POME_Additive->No_CC_Bonds Lower_Heating_Value Lower Heating Value POME_Additive->Lower_Heating_Value Improved_Combustion Improved Combustion Efficiency High_Oxygen->Improved_Combustion Reduced_Soot_Precursors Reduced Soot Precursors No_CC_Bonds->Reduced_Soot_Precursors Reduced_Emissions Reduced Soot, PM, CO, HC Emissions Improved_Combustion->Reduced_Emissions Altered_Combustion Altered Combustion Characteristics Improved_Combustion->Altered_Combustion Reduced_Soot_Precursors->Reduced_Emissions Potential_NOx_Change Potential Change in NOx Emissions Lower_Heating_Value->Potential_NOx_Change BSFC_Impact Potential Increase in BSFC Lower_Heating_Value->BSFC_Impact

Caption: Logical relationship of POME additive properties and their effects.

Conclusion

This compound (PODE3) and other polyoxymethylene dimethyl ethers demonstrate significant potential as diesel fuel additives for reducing harmful emissions, particularly soot, particulate matter, carbon monoxide, and hydrocarbons. While their impact on NOx emissions can vary, they generally contribute to a more efficient combustion process. The primary trade-off is a potential increase in fuel consumption due to their lower energy density. Further research focusing on a wider range of POME oligomers and their long-term effects on engine components will be crucial for their widespread adoption.

A Comparative Study of Polyoxymethylene Ethers in Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a formaldehyde surrogate in organic synthesis is critical for reaction efficiency, safety, and reproducibility. This guide provides a comparative analysis of polyoxymethylene ethers (POMEs), specifically polyoxymethylene dimethyl ethers (PODEs or DMMn), against other common formaldehyde surrogates, supported by experimental data and detailed protocols.

Polyoxymethylene ethers are a class of oligomers with the general formula R-(OCH₂)n-OR', where for PODEs, R and R' are methyl groups. They are recognized for their potential as clean-burning fuel additives, but their application as formaldehyde surrogates in broader organic synthesis is an area of growing interest. These compounds offer a potentially safer and more controlled alternative to gaseous formaldehyde or its aqueous solution, formalin. This guide will delve into a comparison of their performance with traditional formaldehyde sources like paraformaldehyde and trioxane, as well as other surrogates.

Formaldehyde Surrogates: An Overview

Formaldehyde is a fundamental C1 building block in numerous organic reactions, including the Mannich, Biginelli, and aza-Diels-Alder reactions. However, its gaseous nature, high reactivity, and toxicity pose significant handling challenges. To circumvent these issues, various surrogates have been developed to release formaldehyde in situ.

Polyoxymethylene Ethers (POMEs): These are oligomers of formaldehyde, typically with methyl or other alkyl end caps. Their depolymerization, often under acidic or thermal conditions, provides a controlled release of formaldehyde.

Paraformaldehyde (PFA): A solid polymer of formaldehyde, PFA is a common and inexpensive surrogate. Its depolymerization to monomeric formaldehyde requires heating and can sometimes be difficult to control.

1,3,5-Trioxane: A cyclic trimer of formaldehyde, trioxane is a stable, crystalline solid that decomposes to formaldehyde upon heating in the presence of an acid catalyst.[1]

Other Surrogates: A variety of other compounds can also serve as formaldehyde equivalents, including dimethoxymethane, hexamethylenetetramine (HMTA), and dimethyl sulfoxide (DMSO) under specific conditions.[2]

Mechanism of Formaldehyde Release

The utility of POMEs, paraformaldehyde, and trioxane as formaldehyde surrogates hinges on their ability to depolymerize under reaction conditions to provide monomeric formaldehyde. This process is typically initiated by heat or acid catalysis.

G cluster_pome Polyoxymethylene Ether (POME) cluster_pfa Paraformaldehyde (PFA) cluster_trioxane 1,3,5-Trioxane pome CH₃O(CH₂O)ₙCH₃ formaldehyde n CH₂=O (Formaldehyde) pome->formaldehyde Heat / H⁺ pfa HO(CH₂O)ₙH pfa->formaldehyde Heat trioxane C₃H₆O₃ trioxane->formaldehyde Heat / H⁺ reaction Organic Reaction (e.g., Mannich, Biginelli) formaldehyde->reaction

Figure 1: General mechanism of formaldehyde release from common surrogates.

Comparative Performance in Key Organic Reactions

Direct comparative studies of POMEs against other formaldehyde surrogates in many classical organic reactions are still emerging. The following sections compile available data to provide a comparative overview.

The Mannich Reaction

The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound, formaldehyde, and a primary or secondary amine to form a β-amino carbonyl compound, known as a Mannich base.

While specific studies directly comparing POMEs in the Mannich reaction are limited, the reaction is widely performed with other formaldehyde surrogates. The choice of surrogate can influence reaction conditions and yields.

Formaldehyde SurrogateCatalyst/ConditionsSubstratesProductYield (%)Reference
ParaformaldehydeEtOH, reflux8-Hydroxyquinoline, Diethylamine7-(Diethylaminomethyl)-8-hydroxyquinoline-[3]
Formalin (37% aq.)EtOH, reflux8-Hydroxyquinoline, Octylamine7-(Octylaminomethyl)-8-hydroxyquinoline-[3]
Hexamethylenetetramine (HMTA)HeatIsocyanide, Carboxylic Acid, AmineAcylamino acetamide derivativesGood[4]
Dimethyl Sulfoxide (DMSO)Ru(III) catalyst, SelectfluorIndazole, Carboxylic AcidCarboxylic acid esters of indazoles-[5]

Experimental Protocol: General Procedure for the Mannich Reaction

  • To a solution of the active hydrogen compound (1.0 eq.) and the amine (1.1 eq.) in a suitable solvent (e.g., ethanol, acetonitrile), add the formaldehyde surrogate (1.2 eq.).

  • Add a catalyst if required (e.g., a Brønsted or Lewis acid).

  • Stir the reaction mixture at the appropriate temperature (room temperature to reflux) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

G reagents Active Hydrogen Compound + Amine + Formaldehyde Surrogate intermediate Iminium Ion Formation reagents->intermediate catalyst Catalyst (Acid or Base) catalyst->intermediate reaction_conditions Solvent Heat reaction_conditions->intermediate product β-Amino Carbonyl Compound (Mannich Base) intermediate->product + Active Hydrogen Compound

Figure 2: Workflow for a typical Mannich reaction.
The Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea. When formaldehyde is used as the aldehyde component, it leads to the formation of an unsubstituted pyrimidinone at the 4-position.

Studies have explored various formaldehyde surrogates in this reaction, often with the goal of improving yields and simplifying reaction conditions.

Formaldehyde SurrogateCatalyst/ConditionsSubstratesProductYield (%)Reference
FormaldehydeInBr₃, EtOH, refluxN,N'-Dimethylurea, Ethyl acetoacetateBicyclic fused dihydropyrimidinone-[6]
AcylalsPW, PMo, ZnCl₂, 80°CSubstituted aromatic acylals, Urea, Ethyl acetoacetateDihydropyrimidinonesHigh
Various AldehydesHydrogel, EtOH, refluxUrea, Ethyl acetoacetateSubstituted dihydropyrimidinonesHigh[7]

Experimental Protocol: General Procedure for the Biginelli Reaction

  • In a round-bottom flask, combine the β-ketoester (1.0 eq.), the formaldehyde surrogate (1.2 eq.), and urea or thiourea (1.5 eq.) in a suitable solvent (e.g., ethanol).

  • Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, InBr₃).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After completion, cool the mixture to room temperature to allow the product to crystallize.

  • Collect the solid product by filtration, wash with a cold solvent, and dry. If necessary, purify further by recrystallization.

G reagents β-Ketoester + Urea/Thiourea + Formaldehyde Surrogate cyclocondensation Cyclocondensation reagents->cyclocondensation catalyst Acid Catalyst catalyst->cyclocondensation reaction_conditions Solvent Reflux reaction_conditions->cyclocondensation product 3,4-Dihydropyrimidin-2(1H)-one cyclocondensation->product

Figure 3: Workflow for a typical Biginelli reaction.

Conclusion

Polyoxymethylene ethers represent a promising class of formaldehyde surrogates, offering advantages in terms of handling and potentially controlled formaldehyde release. While their application in mainstream organic synthesis is not as extensively documented as that of paraformaldehyde or trioxane, the existing data suggests they are viable alternatives. Further research directly comparing the performance of POMEs with other surrogates in a wide range of organic reactions is needed to fully elucidate their benefits and limitations. This guide serves as a starting point for researchers looking to explore the use of POMEs in their synthetic endeavors, providing a foundation of available data and experimental approaches.

References

Performance of 2,4,6,8-Tetraoxanonane Against Conventional Solvents: An Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of 2,4,6,8-Tetraoxanonane's performance as a solvent in direct comparison to conventional solvents used in research and drug development is currently not feasible due to a lack of publicly available experimental data. While the fundamental chemical and physical properties of this compound are documented, empirical evidence of its efficacy in applications such as drug formulation, compound extraction, or purification processes is not present in the accessible scientific literature.

This compound, a synthetic organic compound with the chemical formula C5H12O4, is characterized by its polar nature.[1] Its basic properties are summarized in the table below.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 13353-03-2[1][2]
Molecular Formula C5H12O4[3][4]
Molecular Weight 136.15 g/mol [3][4]
Appearance Colorless to light yellow liquid[2]
Boiling Point 158-159 °C[2]
Melting Point -42 to -40.5 °C[2]
Density 1.0242 g/cm³ (at 25 °C)[2]

Comparison with Conventional Solvents

Conventional solvents play a crucial role in the pharmaceutical industry, serving as media for chemical reactions, separation, purification, and formulation of active pharmaceutical ingredients (APIs).[5] Commonly used conventional solvents include ethanol, methanol, acetone, and ethyl acetate. The selection of a suitable solvent is critical and is based on factors such as solubility of the API, volatility, polarity, and safety profile.[6]

A direct comparison of this compound with these established solvents would require experimental data on key performance indicators. Such data would typically be generated through standardized laboratory procedures.

Hypothetical Experimental Protocol for Performance Validation

To validate the performance of this compound against a conventional solvent such as ethanol, a series of experiments would be necessary. A hypothetical experimental protocol for determining the solubility of a model API is outlined below.

Objective: To determine and compare the saturation solubility of a model API (e.g., ibuprofen) in this compound and ethanol at a controlled temperature.

Materials:

  • This compound (purity ≥95%)

  • Ethanol (analytical grade)

  • Model API (e.g., Ibuprofen, USP grade)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare supersaturated solutions of the model API in both this compound and ethanol in separate vials.

  • Equilibrate the vials in a thermostatic shaker bath at a constant temperature (e.g., 25 °C) for a specified period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the vials to separate the undissolved solid from the saturated solution.

  • Carefully withdraw an aliquot of the supernatant from each vial.

  • Dilute the aliquots with a suitable solvent to a concentration within the calibration range of the HPLC method.

  • Analyze the diluted samples using a validated HPLC method to determine the concentration of the API.

  • Calculate the saturation solubility of the API in each solvent, typically expressed in mg/mL.

This experimental workflow can be visualized as follows:

G cluster_prep Solution Preparation cluster_equil Equilibration cluster_sep Separation & Analysis cluster_res Results prep_api Weigh API mix Create Supersaturated Solutions prep_api->mix prep_solv Measure Solvents (this compound & Ethanol) prep_solv->mix equil Thermostatic Shaker Bath (25°C, 24-48h) mix->equil centrifuge Centrifuge equil->centrifuge sample Collect Supernatant centrifuge->sample dilute Dilute Sample sample->dilute hplc HPLC Analysis dilute->hplc calculate Calculate Solubility (mg/mL) hplc->calculate compare Compare Performance calculate->compare

Caption: Experimental workflow for solubility determination.

Without the results from such experiments, a quantitative comparison remains speculative. Further research and publication of experimental data are necessary to ascertain the potential of this compound as a viable alternative to conventional solvents in the pharmaceutical and research sectors.

References

A Spectroscopic Comparison of 2,4,6,8-Tetraoxanonane and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2,4,6,8-tetraoxanonane and its prominent analogues, dimethoxymethane and 1,3,5-trioxane. These compounds, all oligomers of formaldehyde, are of interest in various fields, including polymer chemistry and as potential fuel additives. This document compiles experimental spectroscopic data to facilitate their identification and characterization.

Spectroscopic Data Summary

Table 1: ¹H and ¹³C NMR Spectroscopic Data

CompoundSolvent¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
This compound -Data not availableData not available
Dimethoxymethane CDCl₃4.57 (s, 2H, O-CH₂-O), 3.36 (s, 6H, CH₃)[1]95.4 (O-CH₂-O), 55.2 (CH₃)
1,3,5-Trioxane CDCl₃5.16 (s, 6H, O-CH₂-O)[2]93.3 (O-CH₂-O)[3]

Table 2: Infrared (IR) and Raman Spectroscopic Data (in cm⁻¹)

CompoundVibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
This compound -Data not availableData not available
Dimethoxymethane CH₃ asymmetric stretch2997[4]2996[4]
CH₃ symmetric stretch2835[4]2826[4]
CH₂ symmetric stretch-2841[4]
CH₂ scissoring1458[4]1436[4]
C-O-C asymmetric stretch11481150
C-O-C symmetric stretch937[4]912[4]
1,3,5-Trioxane CH₂ asymmetric stretch29702965
CH₂ symmetric stretch28902890
Ring breathing-950
C-O-C asymmetric stretch11001100
C-O-C symmetric stretch950950

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are representative and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the compounds by analyzing the chemical shifts and coupling constants of ¹H and ¹³C nuclei.

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

  • Accurately weigh 5-10 mg of the analyte.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or DMSO-d₆) in a clean, dry vial.

  • Ensure complete dissolution by vortexing the vial.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-64.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 0-220 ppm.

  • Number of Scans: 1024-4096.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time: 1-2 seconds.

  • Temperature: 298 K.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase correct the spectra.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent signal or an internal standard (e.g., TMS at 0 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify functional groups and characterize the vibrational modes of the molecules.

Instrumentation:

  • FTIR spectrometer with a suitable detector (e.g., DTGS).

  • Sample holder (e.g., KBr pellet press, liquid cell, or ATR accessory).

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty, clean ATR crystal.

  • Collect the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Data Analysis:

  • Identify characteristic absorption bands corresponding to specific functional groups (e.g., C-H, C-O).

  • Compare the obtained spectrum with reference spectra from databases for compound identification.

Raman Spectroscopy

Objective: To obtain information on molecular vibrations, complementing FTIR spectroscopy, particularly for symmetric non-polar bonds.

Instrumentation:

  • Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).

  • Microscope for sample focusing.

Sample Preparation:

  • Place a small amount of the liquid or solid sample on a microscope slide or in a suitable container.

  • If the sample is in a vial, the spectrum can often be acquired directly through the glass.

Data Acquisition:

  • Focus the laser on the sample using the microscope.

  • Set the laser power to a level that provides a good signal without causing sample degradation.

  • Acquire the Raman spectrum.

  • Spectral Range: 4000-100 cm⁻¹.

  • Laser Power: 1-10 mW (sample dependent).

  • Integration Time: 1-10 seconds.

  • Number of Accumulations: 10-50.

Data Analysis:

  • Identify the Raman shifts corresponding to specific vibrational modes.

  • Note the intensity and polarization of the Raman bands to aid in assignments.

Visualizations

Synthesis Workflow for this compound

The following diagram illustrates a plausible synthetic route for this compound, which involves the acid-catalyzed reaction of dimethoxymethane and paraformaldehyde. This represents a common method for the synthesis of polyoxymethylene ethers.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_products Products DMM Dimethoxymethane (CH3OCH2OCH3) Reaction Acid Catalyst (e.g., H2SO4) Heat DMM->Reaction Paraform Paraformaldehyde ((CH2O)n) Paraform->Reaction TON This compound (CH3(OCH2)3OCH3) Reaction->TON Byproducts Water & Other POMEs Reaction->Byproducts

Synthesis of this compound.
Logical Flow for Spectroscopic Analysis

This diagram outlines the logical workflow for the comprehensive spectroscopic analysis of an unknown polyoxymethylene ether.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Unknown POME Sample FTIR FTIR Spectroscopy Sample->FTIR Raman Raman Spectroscopy Sample->Raman NMR NMR Spectroscopy (1H, 13C) Sample->NMR FTIR_Analysis Functional Group Identification FTIR->FTIR_Analysis Raman_Analysis Skeletal & Symmetry Information Raman->Raman_Analysis NMR_Analysis Structural Elucidation & Purity NMR->NMR_Analysis Conclusion Compound Identification FTIR_Analysis->Conclusion Raman_Analysis->Conclusion NMR_Analysis->Conclusion

Workflow for Spectroscopic Identification.

References

Performance Showdown: 2,4,6,8-Tetraoxanonane (PODE₃) vs. Commercial Diesel Additives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers and Scientists

The quest for cleaner and more efficient diesel combustion has led to the exploration of various fuel additives. Among the promising candidates are Polyoxymethylene Dimethyl Ethers (PODEs), with 2,4,6,8-Tetraoxanonane (also known as PODE₃ or DMM₃) being a key molecule in this class. This guide provides a comprehensive performance comparison of this compound with established commercial diesel additives, supported by experimental data to inform researchers, scientists, and professionals in fuel and engine development.

Executive Summary

This compound, a polyoxymethylene dimethyl ether, demonstrates significant potential as a diesel fuel additive, primarily due to its high oxygen content and absence of carbon-to-carbon bonds. This molecular structure contributes to a notable reduction in particulate matter (PM) and soot emissions. While it shows a strong cetane-boosting effect, its performance in lubricity requires further investigation, as this is not its inherent primary function. Commercial additives, on the other hand, are typically specialized, with formulations specifically designed to excel in one or two key areas such as cetane improvement, lubricity enhancement, or emission control.

Data Presentation: Quantitative Performance Comparison

The following tables summarize the performance of this compound (represented by PODE₃/PODE blends) in comparison to common commercial diesel additives. It is important to note that the data is compiled from various studies and the testing conditions may not be identical.

Table 1: Cetane Number Improvement

AdditiveBase FuelTreat RateCetane Number of Base FuelCetane Number of Treated FuelCetane Number Increase
PODE₃-₄ Blend (20%)Diesel20%4653.67.6
PODE Blend (1%)Diesel1%54628
PODE Blend (2%)Diesel2%547521
2-Ethylhexyl Nitrate (2-EHN)Diesel0.05% - 0.4%--3 - 13
Di-tert-butyl peroxide (DTBP)Diesel---Similar to 2-EHN
Diethyl Ether (5%)Diesel5%49512

Note: The effectiveness of cetane improvers can vary depending on the base fuel's composition.

Table 2: Lubricity Performance (HFRR Wear Scar Diameter)

AdditiveBase FuelTreat RateHFRR Wear Scar (µm) - Base FuelHFRR Wear Scar (µm) - Treated Fuel
PODE₃-₄Data not available---
Commercial Lubricity Additive 1ULSD200 mg/kg636~200
Commercial Lubricity Additive 2ULSD--< 460 (EMA desired)
Commercial Lubricity Additive 3ULSD--< 520 (US standard)

Table 3: Emissions Reduction

AdditiveEngine Type/ConditionsHC ReductionCO ReductionNOx Reduction/IncreasePM/Soot Reduction
PODE₃/PODE₄ BlendCompression Ignition EngineYes, PODE₄ showed greater reductionYesComparable reduction for bothSubstantial
PODE Blend (30% in Diesel)Heavy-Duty Tractor (Real Driving)-~50%Increase up to 20%~50% (PN)
2-EHNDiesel Engine--Can increase or decrease depending on load-
Diethyl Ether (5%)Diesel Engine-~40%~2.0%-

Experimental Protocols

The data presented is based on standardized and widely accepted experimental methodologies in the field of fuel and engine testing.

Cetane Number Determination (ASTM D613)

The cetane number is a critical measure of a diesel fuel's ignition quality. The standard test method, ASTM D613, utilizes a single-cylinder, four-stroke cycle, indirect injection diesel engine with a variable compression ratio (a Cooperative Fuel Research - CFR engine).

Methodology:

  • The CFR engine is operated on a reference fuel with a known cetane number to establish a baseline.

  • The compression ratio is adjusted until the fuel ignites at a specific point after injection (a defined ignition delay).

  • The test fuel (diesel blended with the additive) is then introduced into the engine.

  • The compression ratio is again adjusted to achieve the same ignition delay.

  • The cetane number of the test fuel is determined by comparing its required compression ratio to that of various blends of two primary reference fuels: n-cetane (cetane number of 100) and heptamethylnonane (cetane number of 15).

Lubricity Measurement (ASTM D6079 - HFRR)

The High-Frequency Reciprocating Rig (HFRR) test is the industry standard for evaluating the lubricity of diesel fuels.

Methodology:

  • A small sample (2 mL) of the test fuel is placed in a temperature-controlled bath.

  • A non-rotating steel ball is loaded and reciprocated against a stationary steel disk, fully submerged in the fuel.

  • The test is run for a specified duration (typically 75 minutes) at a controlled temperature (60°C).

  • After the test, the wear scar on the ball is measured under a microscope.

  • The average wear scar diameter is reported in micrometers (µm). A smaller wear scar indicates better fuel lubricity.

Engine Performance and Emissions Testing

Engine performance and exhaust emissions are evaluated using a stationary engine mounted on a dynamometer test bed.

Methodology:

  • A diesel engine is coupled to a dynamometer, which allows for precise control of engine speed and load.

  • The engine is instrumented to measure parameters such as fuel consumption, power output, and torque.

  • The engine is first run on a baseline diesel fuel to establish reference performance and emission levels.

  • The fuel is then switched to the additive-blended diesel, and the tests are repeated under the same operating conditions.

  • Exhaust gases are continuously sampled and analyzed using gas analyzers to measure the concentrations of hydrocarbons (HC), carbon monoxide (CO), nitrogen oxides (NOx), and particulate matter (PM).

Mandatory Visualization

Experimental_Workflow_for_Diesel_Additive_Performance_Evaluation cluster_fuel_prep Fuel Preparation cluster_testing Performance Testing cluster_data Data Analysis & Comparison Base_Diesel Base Diesel Fuel Blended_Fuel Blended Fuel Base_Diesel->Blended_Fuel Control Additive Test Additive (PODE or Commercial) Additive->Blended_Fuel Test Sample Cetane_Test Cetane Number Test (ASTM D613) Blended_Fuel->Cetane_Test Lubricity_Test Lubricity Test (HFRR - ASTM D6079) Blended_Fuel->Lubricity_Test Engine_Test Engine Performance & Emissions Test Blended_Fuel->Engine_Test Cetane_Data Cetane Number Improvement Cetane_Test->Cetane_Data Lubricity_Data Wear Scar Diameter (µm) Lubricity_Test->Lubricity_Data Performance_Data Fuel Consumption, Power, Torque Engine_Test->Performance_Data Emissions_Data HC, CO, NOx, PM Concentrations Engine_Test->Emissions_Data Comparison Comparative Performance Analysis Cetane_Data->Comparison Lubricity_Data->Comparison Performance_Data->Comparison Emissions_Data->Comparison

Caption: Experimental workflow for evaluating diesel additive performance.

Signaling_Pathway_of_PODE_in_Combustion cluster_properties Key Properties of PODE cluster_effects Effects on Combustion & Emissions PODE PODE Additive (CH3-O-(CH2-O)n-CH3) Fuel_Blend Fuel-Air Mixture PODE->Fuel_Blend High_O2 High Oxygen Content PODE->High_O2 No_CC No C-C Bonds PODE->No_CC High_Cetane High Cetane Number PODE->High_Cetane Diesel Diesel Fuel (Hydrocarbons) Diesel->Fuel_Blend Combustion Combustion Process Fuel_Blend->Combustion Improved_Combustion More Complete Combustion Combustion->Improved_Combustion Reduced_Soot Reduced Soot Formation Combustion->Reduced_Soot Altered_NOx Altered NOx Formation Combustion->Altered_NOx High_O2->Improved_Combustion No_CC->Reduced_Soot High_Cetane->Combustion Shorter Ignition Delay Reduced_PM Reduced Particulate Matter Improved_Combustion->Reduced_PM Improved_Combustion->Altered_NOx Temperature Effect Reduced_Soot->Reduced_PM

Caption: Mechanism of PODE's effect on diesel combustion and emissions.

Conclusion

This compound (PODE₃) and its related polyoxymethylene dimethyl ethers present a compelling case as next-generation diesel fuel additives, particularly for their remarkable ability to reduce harmful particulate and soot emissions.[1] Their high cetane numbers also contribute to improved combustion efficiency. However, commercial diesel additives offer a wider range of specialized functions, such as targeted lubricity improvement, which is crucial for protecting modern high-pressure fuel injection systems.[2]

For researchers and scientists, the choice of additive will depend on the specific performance objective. For applications where emissions, particularly soot, are the primary concern, this compound is a highly promising candidate. For applications requiring a multi-faceted improvement in fuel quality, including lubricity, a well-formulated commercial additive package may be more appropriate. Further research into the lubricity effects of PODEs and the development of multifunctional PODE-based additive packages could pave the way for their broader adoption in the future.

References

A Comparative Life-Cycle Analysis of 2,4,6,8-Tetraoxanonane: A Sustainable Solvent Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the continuous pursuit of greener and more sustainable practices within the pharmaceutical and chemical industries, the selection of solvents plays a pivotal role. This guide provides a comparative life-cycle analysis of 2,4,6,8-tetraoxanonane, a member of the polyoxymethylene dimethyl ether (PODE) family, against promising green solvent alternatives. By examining their synthesis, environmental impact, and performance, this document aims to equip researchers and drug development professionals with the necessary data to make informed decisions for sustainable chemical synthesis.

Executive Summary

This compound and its homologues (PODEs) are emerging as environmentally friendly solvents, offering low toxicity and good biodegradability.[1] Their primary application to date has been as a fuel additive to reduce emissions.[2][3] This analysis compares the life-cycle of this compound with two prominent green solvents: 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME). While direct comparative life-cycle assessment (LCA) data for this compound as a solvent is limited, this guide synthesizes available information on PODEs and the alternative solvents to provide a comprehensive overview. The findings suggest that while PODEs are promising, bio-based solvents like 2-MeTHF currently offer a more well-documented and favorable environmental profile in specific contexts.

Physicochemical Properties

A comparison of the key physicochemical properties of this compound and its alternatives is crucial for assessing their suitability in various applications.

PropertyThis compound2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl Methyl Ether (CPME)
CAS Number 13353-03-296-47-95614-37-9
Molecular Formula C5H12O4C5H10OC6H12O
Molecular Weight 136.15 g/mol 86.13 g/mol 100.16 g/mol
Boiling Point 158-159 °C~80 °C106 °C
Melting Point -42 to -40.5 °C-136 °C<-70 °C
Density 1.0242 g/cm³0.854 g/cm³0.86 g/cm³
Key Features Low toxicity, biodegradableBio-based, lower emissions than THFHigh stability, low peroxide formation

Life-Cycle Analysis: A Comparative Overview

A comprehensive life-cycle analysis encompasses the environmental impact from raw material acquisition ("cradle") to the factory gate ("gate").

Synthesis and Manufacturing

This compound (PODE)

The synthesis of polyoxymethylene dimethyl ethers, including this compound, typically involves the reaction of feedstocks such as trioxymethylene, methanol, and methylal.[4][5] These processes often utilize solid acid catalysts.[6][7] The synthesis can be designed to be a sustainable process, especially when utilizing methanol produced from renewable sources like CO2 and hydrogen.[8]

G cluster_synthesis PODE Synthesis Methanol Methanol Reactor Reactor Methanol->Reactor Trioxymethylene Trioxymethylene Trioxymethylene->Reactor Methylal Methylal Methylal->Reactor PODE Product PODE Product Reactor->PODE Product Solid Acid Catalyst

Simplified synthesis workflow for Polyoxymethylene Dimethyl Ethers (PODEs).

2-Methyltetrahydrofuran (2-MeTHF)

2-MeTHF is often highlighted as a green solvent due to its production from renewable resources. The manufacturing process can start from agricultural waste like corncobs, which are hydrolyzed to produce furfural.[2][4] This bio-based route significantly lowers its carbon footprint compared to petrochemical-based solvents.[4]

Cyclopentyl Methyl Ether (CPME)

CPME is produced from petrochemical feedstocks. However, it is promoted as a green solvent due to its performance characteristics that lead to process optimization, such as high stability and ease of recovery, which can reduce overall solvent waste.[9]

Environmental Impact and Sustainability

The environmental footprint of a solvent is a critical factor in its life-cycle assessment.

ParameterThis compound (PODE)2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl Methyl Ether (CPME)
Primary Feedstock Methanol, Formaldehyde derivativesAgricultural waste (e.g., corncobs)Petrochemical-based
Toxicity Low toxicity[1]Low toxicityLow acute toxicity, moderate irritation[10][11]
Biodegradability Considered biodegradable[1]Readily biodegradableInformation not readily available
Life Cycle CO2 Emissions Data for fuel use shows emission reduction.[1] Specific solvent LCA data is limited.0.150 kg CO2 per kg of product (from renewable sources)[2][4]Data not readily available

Performance in Pharmaceutical Applications

While the primary commercial application of PODEs has been as a fuel additive, their properties make them potential substitutes for conventional solvents in organic synthesis.

This compound (PODE)

The use of PODEs as solvents in pharmaceutical synthesis is an emerging area. Their low toxicity and favorable environmental profile make them attractive alternatives. However, extensive data on their performance in a wide range of chemical reactions is still needed.

2-Methyltetrahydrofuran (2-MeTHF)

2-MeTHF is a well-established green alternative to tetrahydrofuran (THF). It often provides better yields and selectivities in organometallic reactions.[4] Its use in the synthesis of pharmaceuticals, such as tramadol, has been studied from a life-cycle perspective.[12]

Cyclopentyl Methyl Ether (CPME)

CPME is a versatile solvent that has demonstrated excellent performance in a variety of reactions, including Grignard reactions, Suzuki couplings, and Friedel-Crafts acylations. Its high stability under both acidic and basic conditions and its resistance to peroxide formation make it a robust process solvent.[9]

G cluster_performance Solvent Performance Comparison PODE PODE 2-MeTHF 2-MeTHF CPME CPME Application Application Application->PODE Emerging Application->2-MeTHF Established (Bio-based) Application->CPME Established (High Stability)

Conceptual comparison of solvent application maturity.

Experimental Protocols

To ensure a standardized comparison of solvent performance and environmental impact, the following experimental protocols are recommended.

Biodegradability Testing

OECD 301B: Ready Biodegradability - CO2 Evolution Test

This is a widely accepted method for assessing the ready biodegradability of chemical substances.

  • Principle: A solution or suspension of the test substance in a mineral medium is inoculated and incubated under aerobic conditions in the dark or in diffuse light. The amount of CO2 produced is measured at regular intervals and is expressed as a percentage of the theoretical maximum.

  • Apparatus: CO2-free air supply, absorption bottles for CO2 scrubbing, temperature-controlled incubator, and a system for measuring CO2 (e.g., titration or TOC analysis).

  • Procedure:

    • Prepare a mineral medium containing the test substance as the sole source of organic carbon.

    • Inoculate the medium with a small volume of activated sludge or other suitable inoculum.

    • Incubate the test mixture in the dark at a constant temperature (e.g., 20-25 °C).

    • Aerate the mixture with CO2-free air.

    • Trap the evolved CO2 in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide solution).

    • Measure the amount of CO2 produced over a 28-day period.

    • Calculate the percentage of biodegradation based on the theoretical CO2 production.

Acute Oral Toxicity Testing

OECD 420: Acute Oral Toxicity - Fixed Dose Procedure

This method is used to assess the acute oral toxicity of a substance.

  • Principle: The test substance is administered orally to a group of fasted animals at one of the defined dose levels. The animals are observed for signs of toxicity and mortality over a 14-day period.

  • Animals: Typically, rats or mice are used.

  • Procedure:

    • Fast the animals overnight prior to dosing.

    • Administer the test substance by gavage.

    • Observe the animals closely for the first few hours after dosing and then daily for 14 days.

    • Record all signs of toxicity, including changes in skin, fur, eyes, and behavior.

    • Record any mortalities.

    • At the end of the observation period, the surviving animals are euthanized and subjected to a gross necropsy.

Conclusion

This compound, as a representative of the PODE class of compounds, presents a promising profile as a sustainable solvent with low toxicity and good biodegradability. However, the current body of research and available life-cycle assessment data are more extensive for its application as a fuel additive.

For pharmaceutical and fine chemical synthesis, bio-based solvents like 2-MeTHF offer a compelling case, with a well-documented renewable production pathway and a significantly lower carbon footprint compared to traditional solvents.[2][4] CPME, while petrochemically derived, provides significant advantages in terms of process efficiency and safety due to its high stability and resistance to peroxide formation.[9]

As the demand for sustainable chemical manufacturing continues to grow, further research into the application and life-cycle of PODEs as solvents is warranted. Direct comparative studies are needed to fully elucidate their position relative to other established green solvents. In the interim, this guide provides a foundational comparison to aid in the selection of more environmentally benign solvent systems.

References

Safety Operating Guide

Proper Disposal of 2,4,6,8-Tetraoxanonane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2,4,6,8-Tetraoxanonane is critical for ensuring laboratory safety and environmental protection. This guide provides essential information on the proper handling and disposal procedures for researchers, scientists, and drug development professionals.

Safety and Disposal Information Summary

For quick reference, the following table summarizes the key safety hazards and disposal recommendations for this compound.

CharacteristicInformation
CAS Number 13353-03-2
Primary Hazards Flammable liquid and vapor (H226).[1][2]
Additional Hazards Causes skin irritation (H315), serious eye irritation (H319), may cause respiratory irritation (H335), and is harmful if swallowed (H302).[3]
Incompatible Materials Strong oxidizing agents.[3]
Recommended PPE Tightly fitting safety goggles with side-shields, fire/flame resistant and impervious clothing, and chemical-resistant gloves. A full-face respirator may be necessary if exposure limits are exceeded.[1]
Primary Disposal Method Removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1]
Environmental Precautions Do not allow the chemical to enter drains or sewer systems. Discharge into the environment must be avoided.[1]

Step-by-Step Disposal Protocol

Adherence to a strict protocol is necessary for the safe disposal of this compound and its containers.

1. Personal Protective Equipment (PPE) and Ventilation:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate PPE, including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.[1]

2. Waste Collection:

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • The container should be suitable for flammable liquids and kept closed when not in use.

3. Accidental Release Measures:

  • In the event of a spill, remove all sources of ignition.

  • Use non-sparking tools and explosion-proof equipment for cleanup.

  • Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.

  • Ensure adequate ventilation.

4. Container Decontamination:

  • Empty containers that held this compound must be properly decontaminated before disposal.

  • Triple-rinse the container with a suitable solvent. The rinsate from this process is also considered hazardous waste and must be collected for proper disposal.

  • After triple-rinsing, deface the label on the container.[4] The container can then be punctured to render it unusable for other purposes and disposed of in a sanitary landfill or sent for recycling or reconditioning, depending on local regulations.[1]

5. Final Disposal:

  • The collected waste chemical and rinsate must be disposed of through a licensed hazardous waste disposal facility.

  • The preferred methods are incineration in a chemical incinerator equipped with an afterburner and scrubber or disposal in a licensed chemical destruction plant.[1]

  • Never dispose of this compound down the drain or in regular trash.[1]

Disposal Decision Workflow

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Flame-Retardant Coat) start->ppe collect Step 2: Collect Waste in a Labeled, Sealed Container ppe->collect is_container_empty Is the container empty? collect->is_container_empty dispose_liquid Step 3: Arrange for Disposal of Liquid Waste via Licensed Chemical Destruction Plant or Controlled Incineration is_container_empty->dispose_liquid No triple_rinse Step 4: Triple-Rinse Empty Container with Appropriate Solvent is_container_empty->triple_rinse Yes end_process End of Disposal Process dispose_liquid->end_process collect_rinsate Step 5: Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_puncture Step 6: Deface Label and Puncture Container collect_rinsate->deface_puncture dispose_container Step 7: Dispose of Container (Recycle, Recondition, or Landfill per Regulations) deface_puncture->dispose_container dispose_container->end_process

Caption: Workflow for the disposal of this compound waste and containers.

References

Essential Safety and Operational Guide for 2,4,6,8-Tetraoxanonane

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, handling, and disposal protocols for 2,4,6,8-Tetraoxanonane (CAS: 13353-03-2), tailored for research and drug development professionals. The following procedures are designed to ensure the safe management of this chemical in a laboratory setting.

Chemical Identifier and Properties:

PropertyValue
Chemical Name This compound
Synonyms Methoxy(methoxymethoxymethoxy)methane, Trioxymethylene dimethyl ether
CAS Number 13353-03-2[1][2]
Molecular Formula C5H12O4[1][3]
Molecular Weight 136.15 g/mol [3]

Hazard Identification and Classification

This compound is classified as a flammable liquid.[3][4] While some safety data sheets indicate that comprehensive hazard data is unavailable, it is crucial to handle this chemical with care, assuming it may present other unknown hazards.

GHS Classification:

ClassificationCodeSignal WordHazard Statement
Flammable liquidsH226WarningFlammable liquid and vapor[3][4]

Precautionary Statements:

A comprehensive list of precautionary statements is provided to ensure safe handling and emergency preparedness.[4]

CodePrecaution
P210Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
P233Keep container tightly closed.
P240Ground and bond container and receiving equipment.
P241Use explosion-proof electrical/ventilating/lighting equipment.
P242Use non-sparking tools.
P243Take action to prevent static discharges.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P303+P361+P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.
P370+P378In case of fire: Use appropriate media to extinguish.
P403+P235Store in a well-ventilated place. Keep cool.
P501Dispose of contents/container in accordance with local regulations.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure risk. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.

Recommended PPE for Handling this compound:

Body PartPPE RecommendationStandard
Eyes/Face Tightly fitting safety goggles with side-shields or a face shield.[4]Conforming to EN166 (EU) or NIOSH (US).[4]
Skin Fire/flame resistant and impervious clothing. Chemical-resistant gloves (inspect before use).[4]Gloves must satisfy EU Directive 89/686/EEC and EN 374.[4]
Respiratory Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[4]NIOSH approved respirator.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase assess_risk Assess Task-Specific Risks select_ppe Select Appropriate PPE assess_risk->select_ppe Determine required protection inspect_ppe Inspect PPE for Damage select_ppe->inspect_ppe Ensure integrity inspect_ppe->select_ppe Replace if damaged handle_chemical Handle this compound inspect_ppe->handle_chemical Proceed if OK decontaminate Decontaminate or Dispose of PPE handle_chemical->decontaminate After completion wash_hands Wash Hands Thoroughly decontaminate->wash_hands Final step

Operational and Disposal Plans

Handling and Storage:

  • Handling:

    • Work in a well-ventilated area.[4]

    • Avoid contact with skin and eyes.[4]

    • Avoid the formation of dust and aerosols.[4]

    • Use non-sparking tools to prevent ignition.[4]

    • Take measures to prevent electrostatic discharge.[4]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

    • Keep away from incompatible materials and foodstuff containers.[4]

Accidental Release Measures:

  • Personal Precautions:

    • Use personal protective equipment.[1]

    • Ensure adequate ventilation.[1]

    • Evacuate personnel to safe areas.[1]

    • Remove all sources of ignition.[4]

  • Environmental Precautions:

    • Prevent further leakage or spillage if safe to do so.[1]

    • Do not let the product enter drains.[1][4]

  • Methods for Cleaning Up:

    • Contain the spillage.

    • Collect with a non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a container for disposal according to local regulations.

    • Use spark-proof tools and explosion-proof equipment.[4]

Spill_Response spill Spill Occurs evacuate Evacuate Area & Alert Others spill->evacuate ppe Don Appropriate PPE evacuate->ppe ignite Remove Ignition Sources ppe->ignite contain Contain Spill ignite->contain absorb Absorb with Inert Material contain->absorb collect Collect & Place in Labeled Container absorb->collect dispose Dispose as Hazardous Waste collect->dispose

Disposal Plan:

  • Product Disposal:

    • The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]

    • Do not discharge into the environment.[1]

  • Contaminated Packaging:

    • Dispose of as unused product.

    • Containers should be thoroughly emptied and can be offered for recycling or reconditioning.

First-Aid Measures:

Exposure RouteFirst-Aid Procedure
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[1]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.